Product packaging for JNJ-42259152(Cat. No.:CAS No. 1301167-87-2)

JNJ-42259152

货号: B608224
CAS 编号: 1301167-87-2
分子量: 402.5 g/mol
InChI 键: OWEZURWNYQWWNB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

JNJ-42259152 is a novel phosphodiesterase 10A PET tracer. Kinetic modeling of (18)F-JNJ-42259152 shows that PDE10A activity can be reliably quantified and simplified using a reference tissue model with the frontal cortex as reference and a 60-min acquisition period.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H23FN4O B608224 JNJ-42259152 CAS No. 1301167-87-2

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

1301167-87-2

分子式

C24H23FN4O

分子量

402.5 g/mol

IUPAC 名称

2-[[4-[1-(2-fluoroethyl)-4-pyridin-4-ylpyrazol-3-yl]phenoxy]methyl]-3,5-dimethylpyridine

InChI

InChI=1S/C24H23FN4O/c1-17-13-18(2)23(27-14-17)16-30-21-5-3-20(4-6-21)24-22(15-29(28-24)12-9-25)19-7-10-26-11-8-19/h3-8,10-11,13-15H,9,12,16H2,1-2H3

InChI 键

OWEZURWNYQWWNB-UHFFFAOYSA-N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

JNJ-42259152;  JNJ 42259152;  JNJ42259152.

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of JNJ-42259152: A Potent and Selective PDE10A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42259152 is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme predominantly expressed in the medium spiny neurons of the striatum. By elevating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound modulates key signaling pathways implicated in a variety of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its biochemical potency, effects on downstream signaling cascades, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of PDE10A

The primary mechanism of action of this compound is the potent and selective inhibition of the PDE10A enzyme. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP, thereby playing a crucial role in regulating the levels of these important second messengers within cells.[1] The inhibition of PDE10A by this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling pathways.

Biochemical Potency and Binding Affinity

This compound demonstrates high potency in inhibiting PDE10A activity. The pIC50 value for the inhibition of the human PDE10A enzyme by this compound has been reported to be 8.82. This corresponds to an IC50 value of approximately 1.51 nM, indicating sub-nanomolar potency.

The radiolabeled form of the compound, [¹⁸F]this compound, has been used in positron emission tomography (PET) studies to investigate its binding affinity in vitro. These studies have determined the dissociation constant (K D ) of [¹⁸F]this compound for PDE10A.

ParameterValueSpeciesNotes
pIC508.82Human
IC50 ~1.51 nM Human Calculated from pIC50
K D ([¹⁸F]this compound)6.62 ± 0.7 nMRatBaseline
K D ([¹⁸F]this compound)3.17 ± 0.91 nMRatIn the presence of 10 µM cAMP

Downstream Signaling Pathways

The inhibition of PDE10A by this compound and the subsequent increase in cAMP and cGMP levels primarily impact the signaling cascades within the striatal medium spiny neurons (MSNs). These neurons are critical components of the basal ganglia circuits that regulate motor function, cognition, and reward.

PDE10A_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates D2R D2 Receptor Dopamine->D2R Inhibits Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR AC AC D1R->AC Stimulates D2R->AC Inhibits cAMP cAMP AC->cAMP Synthesizes This compound This compound PDE10A PDE10A This compound->PDE10A Inhibits PDE10A->cAMP Degrades cGMP cGMP PDE10A->cGMP Degrades PKA PKA cAMP->PKA Activates DARPP-32 DARPP-32 PKA->DARPP-32 Phosphorylates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_Expression Regulates

Figure 1: Simplified signaling pathway of PDE10A inhibition by this compound.
Modulation of the cAMP/PKA/DARPP-32 Pathway

In MSNs, dopamine D1 receptor activation stimulates adenylyl cyclase (AC) to produce cAMP. Conversely, D2 receptor activation inhibits AC. PDE10A degrades this cAMP. By inhibiting PDE10A, this compound increases cAMP levels, leading to the activation of Protein Kinase A (PKA).

A key downstream target of PKA in MSNs is the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylation of DARPP-32 at Threonine-34 by PKA converts it into a potent inhibitor of protein phosphatase 1 (PP1). The inhibition of PP1 enhances the phosphorylation state and activity of numerous downstream effectors, including glutamate receptors, thereby modulating neuronal excitability and synaptic plasticity.

Activation of CREB and Gene Expression

PKA also phosphorylates the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the regulation of gene expression. This can influence the expression of genes involved in neuronal survival, synaptic plasticity, and other long-term cellular processes.

Experimental Protocols

The characterization of this compound involves a variety of in vitro and in vivo experimental procedures.

PDE10A Enzymatic Assay (In Vitro)

A common method to determine the IC50 of a PDE10A inhibitor is a fluorescence polarization (FP)-based enzymatic assay.

PDE10A_Enzymatic_Assay cluster_workflow Experimental Workflow start Start prepare Prepare Reagents: - PDE10A Enzyme - Fluorescently-labeled cAMP - this compound (serial dilutions) - Assay Buffer start->prepare incubate Incubate Enzyme, Substrate, and Inhibitor prepare->incubate add_binding Add Binding Agent incubate->add_binding read_fp Read Fluorescence Polarization add_binding->read_fp analyze Analyze Data: - Calculate % Inhibition - Determine IC50 read_fp->analyze end End analyze->end

Figure 2: General workflow for a PDE10A fluorescence polarization assay.

Methodology:

  • Reagent Preparation: Recombinant human PDE10A enzyme, a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a binding agent that specifically binds to the linearized fluorescent monophosphate product are prepared in an appropriate assay buffer. This compound is serially diluted to create a range of concentrations.

  • Reaction Initiation: The PDE10A enzyme is incubated with the fluorescent cAMP substrate in the presence of varying concentrations of this compound or vehicle control.

  • Reaction Termination and Detection: After a defined incubation period, a binding agent is added. This agent binds to the hydrolyzed fluorescent AMP, resulting in a change in the fluorescence polarization of the solution.

  • Data Analysis: The fluorescence polarization is measured using a plate reader. The degree of polarization is proportional to the amount of hydrolyzed substrate. The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

In Vitro Binding Affinity Assay

The binding affinity (K D ) of the radiolabeled [¹⁸F]this compound is determined using a radioligand binding assay with striatal tissue homogenates.

Methodology:

  • Tissue Preparation: Striatal tissue is homogenized in a suitable buffer.

  • Binding Reaction: The tissue homogenate is incubated with increasing concentrations of [¹⁸F]this compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled PDE10A inhibitor.

  • Separation and Quantification: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The K D and Bmax (maximum number of binding sites) are determined by Scatchard analysis or non-linear regression of the saturation binding data.

Conclusion

This compound is a potent and selective inhibitor of PDE10A that modulates critical signaling pathways in the striatum by increasing intracellular levels of cAMP and cGMP. Its mechanism of action, centered on the potentiation of the PKA/DARPP-32 and CREB signaling cascades, makes it a valuable tool for investigating the role of PDE10A in CNS function and a potential therapeutic agent for various neurological and psychiatric disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel PDE10A inhibitors.

References

JNJ-42259152: A Technical Guide to its PDE10A Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-42259152 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. By modulating the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound has emerged as a valuable research tool and a potential therapeutic agent for neurological and psychiatric disorders. This technical guide provides an in-depth overview of the this compound PDE10A inhibition pathway, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Core Mechanism: PDE10A Inhibition

Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, thereby terminating their signaling cascades. This compound acts as a competitive inhibitor at the active site of PDE10A, preventing the breakdown of these crucial second messengers. The subsequent elevation of cAMP and cGMP levels in striatal neurons leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This modulation of cyclic nucleotide signaling is believed to underlie the pharmacological effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency of this compound for PDE10A

ParameterValueSpeciesNotes
pIC50 8.82Human[1]
Kd (baseline) 6.62 ± 0.7 nMRat[2]
Kd (in presence of 10 µM cAMP) 3.17 ± 0.91 nMRatIncreased affinity in the presence of its substrate.[2]

Table 2: In Vivo Pharmacokinetics and Target Engagement of [18F]this compound

ParameterValueSpeciesMethod
Half-life (blood) ~90 minutesHumanPET Imaging[3]
Binding Potential (BPnd) in Striatum (baseline) 1.91 ± 0.36RatmicroPET Imaging[2]
BPnd in Striatum (after Rolipram - PDE4 inhibitor) 2.61 ± 0.50RatmicroPET Imaging[2]
BPnd in Striatum (after JNJ49137530 - PDE2 inhibitor) 2.74 ± 0.22RatmicroPET Imaging[2]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

PDE10A_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGluR Glutamate->mGluR AC Adenylyl Cyclase D1R->AC + D2R->AC - NO Nitric Oxide (NO) mGluR->NO cAMP cAMP AC->cAMP sGC Soluble Guanylyl Cyclase cGMP cGMP sGC->cGMP ATP ATP GTP GTP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA cGMP->PDE10A PKG PKG cGMP->PKG JNJ42259152 This compound JNJ42259152->PDE10A Inhibits Downstream Downstream Effectors (pCREB, pERK, etc.) PKA->Downstream PKG->Downstream Neuronal_Activity Modulation of Neuronal Activity Downstream->Neuronal_Activity NO->sGC

Caption: PDE10A Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation Enzyme_Assay PDE10A Enzyme Assay (IC50/Ki Determination) Selectivity_Panel PDE Selectivity Panel Enzyme_Assay->Selectivity_Panel Binding_Assay Competitive Binding Assay (Kd Determination) Binding_Assay->Selectivity_Panel PET_Imaging [18F]this compound PET Imaging (Target Engagement, BPnd) Selectivity_Panel->PET_Imaging Microdialysis Microdialysis (cAMP/cGMP Measurement) PET_Imaging->Microdialysis Western_Blot Western Blot (Downstream Signaling) Microdialysis->Western_Blot Behavioral_Studies Behavioral Pharmacology (Locomotor Activity, CAR) Western_Blot->Behavioral_Studies PK_PD Pharmacokinetic/ Pharmacodynamic Modeling Behavioral_Studies->PK_PD Efficacy Efficacy & Safety Assessment PK_PD->Efficacy

Caption: General Experimental Workflow for this compound Characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.

In Vitro PDE10A Enzyme Inhibition Assay (Radiometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against PDE10A.

Materials:

  • Recombinant human PDE10A enzyme

  • [³H]-cAMP or [³H]-cGMP as substrate

  • This compound at various concentrations

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Snake venom nucleotidase

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, PDE10A enzyme, and varying concentrations of this compound or vehicle control.

  • Initiate the reaction by adding [³H]-cAMP or [³H]-cGMP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

  • Add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.

  • Separate the radiolabeled product from the unreacted substrate using anion-exchange chromatography.

  • Quantify the amount of product formed using liquid scintillation counting.

  • Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

  • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

In Vivo [18F]this compound Positron Emission Tomography (PET) Imaging

Objective: To assess the in vivo target engagement and binding potential of this compound in the brain.

Materials:

  • [18F]this compound radiotracer

  • Anesthetized research animals (e.g., rodents or non-human primates)

  • PET scanner

  • CT or MRI scanner for anatomical reference

  • Arterial blood sampling line (for full kinetic modeling)

Procedure:

  • Anesthetize the animal and position it in the PET scanner.

  • Acquire a transmission scan for attenuation correction.

  • Administer a bolus injection of [18F]this compound intravenously.

  • Acquire dynamic emission data for a specified duration (e.g., 90-120 minutes).

  • Simultaneously, collect arterial blood samples at predefined time points to measure the concentration of the radiotracer in plasma and its metabolites.

  • Following the PET scan, an anatomical scan (CT or MRI) is performed for co-registration.

  • Reconstruct the PET images and co-register them with the anatomical images.

  • Define regions of interest (ROIs) on the brain images, including the striatum (target region) and cerebellum (reference region, low in PDE10A).

  • Analyze the time-activity curves (TACs) from the ROIs using appropriate pharmacokinetic models (e.g., Logan graphical analysis for reference tissue models or two-tissue compartment models for arterial input function-based analysis) to calculate the binding potential (BPnd), which reflects the density of available PDE10A binding sites.

Conclusion

This compound is a well-characterized PDE10A inhibitor that serves as a critical tool for investigating the role of the PDE10A signaling pathway in health and disease. Its high potency and selectivity, combined with its utility as a PET radioligand, make it an invaluable asset for both basic research and drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists working in this field. Further research into the downstream effects and behavioral pharmacology of this compound will continue to elucidate the complex role of PDE10A in brain function and its potential as a therapeutic target.

References

No Public Data Available for JNJ-42259152

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for publicly available information, there is currently no specific data regarding a compound designated as JNJ-42259152. Searches for the discovery, development, mechanism of action, and clinical trials associated with this identifier have not yielded any relevant results.

This lack of information prevents the creation of a detailed technical guide as requested. It is possible that this compound is an internal development code for a compound that has not yet been disclosed in scientific literature or public trial registries. Alternatively, it could be a project that was discontinued in early stages of research and development, or the identifier may be inaccurate.

Without any foundational data, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create visualizations of signaling pathways or experimental workflows as per the core requirements of the request. Further investigation would be required to determine if information on this compound is available under a different designation.

role of PDE10A in striatal medium spiny neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of PDE10A in Striatal Medium spiny Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, the primary input nucleus of the basal ganglia.[2][3][4] This strategic localization positions PDE10A as a critical regulator of striatal signaling and, consequently, of motor control, reward processing, and associative learning. Dysregulation of PDE10A has been implicated in a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Huntington's disease, and Parkinson's disease, making it a compelling target for therapeutic intervention.[5][6] This technical guide provides a comprehensive overview of the current understanding of PDE10A's role in striatal MSNs, detailing its function in signaling pathways, its physiological and pathophysiological implications, and the experimental methodologies used to elucidate its function.

Localization and Expression of PDE10A in the Striatum

PDE10A is predominantly expressed in the GABAergic medium spiny projection neurons, which constitute the vast majority of neurons in the striatum.[2][3] Its expression is observed in both the direct pathway (dMSNs), which express D1 dopamine receptors, and the indirect pathway (iMSNs), which express D2 dopamine receptors.[7][8] Immunohistochemical studies have shown a complete overlap between PDE10A and DARPP-32, a well-established marker for MSNs.[2][9] Notably, PDE10A immunoreactivity is absent from striatal interneurons.[2][3]

Subcellularly, PDE10A is primarily membrane-associated and is found in the dendrites and spines of MSNs.[2][3] While present in the synaptosomal fraction, it does not appear to be tightly associated with the postsynaptic density (PSD).[2] This specific localization suggests a crucial role for PDE10A in modulating intracellular signaling cascades initiated by glutamatergic and dopaminergic inputs to the MSNs.[2][3]

The expression of PDE10A is not uniform throughout the striatum. Higher levels are observed in the sensorimotor striatum, with intermediate levels in the associative striatum and lower levels in the limbic striatum.[7][8][10][11] This regional variation in expression correlates with the magnitude of gene expression changes induced by PDE10A inhibitors, highlighting the functional significance of its expression levels.[7][8][10][11]

Role of PDE10A in Striatal Signaling Pathways

PDE10A plays a pivotal role in regulating the intracellular levels of cAMP and cGMP, second messengers that are central to the integration of dopaminergic and glutamatergic signaling in MSNs.

Regulation of cAMP Signaling

In dMSNs, activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels.[7][8] In iMSNs, D2 receptor activation inhibits adenylyl cyclase, causing a decrease in cAMP.[7][8] Adenosine A2A receptors, co-expressed with D2 receptors in iMSNs, stimulate cAMP production.[9] PDE10A, by hydrolyzing cAMP, acts as a key regulator of the amplitude and duration of these signals in both MSN populations.[12][13] Inhibition of PDE10A leads to an elevation of cAMP, thereby potentiating D1 receptor signaling in dMSNs and counteracting D2 receptor signaling in iMSNs.[9][14][15][16] This dual action is a key feature of PDE10A's function and has significant implications for its therapeutic potential.

Regulation of cGMP Signaling

While PDE10A can hydrolyze both cAMP and cGMP, its primary role in striatal neurons appears to be the regulation of cAMP-mediated signaling.[9][14] However, PDE10A inhibition can also lead to an increase in cGMP levels.[17] The interplay between cAMP and cGMP signaling in the context of PDE10A function is complex and an area of ongoing research.

Downstream Effects on Protein Phosphorylation and Gene Expression

The modulation of cAMP levels by PDE10A has profound effects on downstream signaling cascades, most notably the protein kinase A (PKA) pathway. Inhibition of PDE10A increases the phosphorylation of key PKA substrates, including:

  • DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa): Phosphorylation of DARPP-32 at Threonine 34 converts it into a potent inhibitor of protein phosphatase 1 (PP1), thereby amplifying PKA signaling.[9][14][18]

  • CREB (cAMP response element-binding protein): Phosphorylation of CREB is a critical step in the regulation of gene expression.[17] PDE10A inhibition leads to increased CREB phosphorylation, which in turn can modulate the expression of genes involved in neuroplasticity and cell survival, such as brain-derived neurotrophic factor (BDNF).[17]

  • GluR1 (AMPA receptor subunit): Phosphorylation of GluR1 at Serine 845 enhances AMPA receptor function, thereby modulating glutamatergic synaptic transmission.[9][14][18]

By influencing these downstream effectors, PDE10A plays a crucial role in regulating neuronal excitability, synaptic plasticity, and gene expression in MSNs.[7][8]

Data Presentation: Quantitative Effects of PDE10A Modulation

The following tables summarize quantitative data from various studies on the effects of PDE10A inhibition.

Table 1: Effects of PDE10A Inhibitors on Second Messenger Levels and Protein Phosphorylation

Parameter Inhibitor Model System Effect Reference
Striatal cAMP LevelsTP-10R6/2 mouse model of Huntington's DiseaseRobust increase[17]
Striatal cGMP LevelsTP-10Wild-type miceRobust increase[17]
DARPP-32 Thr34 PhosphorylationPapaverineMouse striatal slicesRobust increase[9][14][18]
GluR1 Ser845 PhosphorylationPapaverineMouse striatal slicesRobust increase[9][14][18]
CREB PhosphorylationTP-10R6/2 mouse model of Huntington's DiseaseSignificant increase[17]
ERK PhosphorylationPapaverineMouse striatumIncrease[9]

Table 2: Effects of PDE10A Inhibition on Gene Expression in the Striatum

Gene Inhibitor Model System Effect Reference
c-fosTP-10Wild-type miceInduction[17]
Neuropeptide mRNA (Substance P, Enkephalin)PDE10A inhibitorsRodent modelsIncreased expression[16]
BDNFTP-10R6/2 mouse model of Huntington's DiseaseSignificant increase[17]

Experimental Protocols: Methodologies for Studying PDE10A Function

Immunohistochemistry for PDE10A Localization
  • Objective: To visualize the cellular and subcellular distribution of PDE10A protein in brain tissue.

  • Methodology:

    • Tissue Preparation: Animals are perfused with paraformaldehyde, and brains are sectioned using a cryostat or vibratome.

    • Antibody Staining: Sections are incubated with a primary antibody specific for PDE10A, followed by a fluorescently labeled secondary antibody.

    • Dual Labeling: To identify the cell types expressing PDE10A, co-staining is performed with antibodies against cell-specific markers, such as DARPP-32 for MSNs.

    • Imaging: Sections are imaged using confocal microscopy to determine the co-localization of PDE10A with cellular markers and its subcellular distribution.[2][9]

Western Blotting for Phosphoprotein Analysis
  • Objective: To quantify the changes in the phosphorylation state of downstream targets of the cAMP/PKA pathway following PDE10A inhibition.

  • Methodology:

    • Tissue Lysis: Striatal tissue is homogenized in a lysis buffer containing phosphatase and protease inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

    • Antibody Incubation: Membranes are incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-DARPP-32 Thr34, phospho-CREB Ser133, phospho-GluR1 Ser845) and total protein as a loading control.

    • Detection and Quantification: Membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. The band intensities are quantified using densitometry.[9][14][18]

In Vivo Microdialysis for Neurotransmitter Level Measurement
  • Objective: To measure the extracellular levels of neurotransmitters, such as dopamine and its metabolites, in the striatum following PDE10A modulation.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into the striatum of an anesthetized animal.

    • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Sample Collection: Dialysate samples are collected at regular intervals.

    • Neurochemical Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Förster Resonance Energy Transfer (FRET) Biosensors for Real-time cAMP/PKA Imaging
  • Objective: To monitor the dynamics of cAMP levels and PKA activity in single MSNs in real-time.

  • Methodology:

    • Biosensor Expression: Genetically encoded FRET biosensors for cAMP (e.g., Epac-SH150) or PKA activity are expressed in striatal neurons, often using viral vectors in brain slices or in transgenic animals.

    • Live-cell Imaging: Brain slices containing the biosensor-expressing neurons are placed in a perfusion chamber on a microscope stage.

    • Pharmacological Manipulation: The slices are perfused with drugs, such as dopamine receptor agonists/antagonists or PDE inhibitors, to stimulate or inhibit signaling pathways.

    • FRET Imaging and Analysis: The biosensor is excited at the donor fluorophore's excitation wavelength, and emission is collected at both the donor and acceptor wavelengths. The ratio of acceptor to donor emission is calculated to determine the FRET efficiency, which reflects the level of cAMP or PKA activity.[12][13]

Visualizations: Signaling Pathways and Experimental Workflows

PDE10A_Signaling_Pathway cluster_dMSN Direct Pathway MSN (dMSN) cluster_iMSN Indirect Pathway MSN (iMSN) D1R D1 Receptor AC_d Adenylyl Cyclase D1R->AC_d Gs/olf+ cAMP_d cAMP AC_d->cAMP_d ATP PKA_d PKA cAMP_d->PKA_d + PDE10A PDE10A cAMP_d->PDE10A Hydrolysis DARPP32_d DARPP-32 PKA_d->DARPP32_d P+ CREB_d CREB PKA_d->CREB_d P+ PP1_d PP1 DARPP32_d->PP1_d - GeneExp_d Gene Expression CREB_d->GeneExp_d + D2R D2 Receptor AC_i Adenylyl Cyclase D2R->AC_i Gi- A2AR A2A Receptor A2AR->AC_i Gs+ cAMP_i cAMP AC_i->cAMP_i ATP PKA_i PKA cAMP_i->PKA_i + cAMP_i->PDE10A Hydrolysis DARPP32_i DARPP-32 PKA_i->DARPP32_i P+ PP1_i PP1 DARPP32_i->PP1_i - PDE10A_Inhibitor PDE10A Inhibitor PDE10A_Inhibitor->PDE10A - Western_Blot_Workflow start Striatal Tissue Homogenization protein_quant Protein Quantification (BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-DARPP-32) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

References

Technical Whitepaper: P2X7 Receptor Antagonism in Neuropsychiatric Disorders - A Profile of a Brain-Penetrant Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research into JNJ-42259152 for the study of neuropsychiatric disorders revealed that this compound is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, not a P2X7 receptor antagonist[1]. To fulfill the core request for an in-depth technical guide on a P2X7 antagonist for neuropsychiatric research, this document will focus on a well-characterized, brain-penetrant P2X7 receptor antagonist from Janssen's discovery program, JNJ-55308942 , for which detailed preclinical data is available. This compound serves as a representative example of this class of molecules for the intended audience.

Introduction: The P2X7 Receptor as a Therapeutic Target in Neuropsychiatry

The purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel, has emerged as a significant target in the study and potential treatment of neuropsychiatric disorders.[2] Primarily expressed on microglia and other immune cells within the central nervous system (CNS), the P2X7R plays a critical role in neuroinflammation.[2] Under conditions of stress or injury, elevated extracellular ATP levels activate the P2X7R, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[3] This neuroinflammatory cascade is increasingly implicated in the pathophysiology of mood disorders, including major depressive disorder and bipolar disorder, as well as other conditions with a neuroinflammatory component.[2][3]

Antagonism of the P2X7R presents a promising therapeutic strategy to mitigate neuroinflammation and its downstream consequences on neuronal function and behavior. Small molecule antagonists that can penetrate the blood-brain barrier are therefore of high interest for the development of novel neuropsychiatric treatments.[2]

Pharmacological Profile of a Representative P2X7R Antagonist: JNJ-55308942

JNJ-55308942 is a high-affinity, selective, and brain-penetrant P2X7 receptor functional antagonist.[3][4] Its pharmacological properties have been characterized across multiple species, making it a valuable tool for preclinical research into the role of P2X7R in neuropsychiatric disorders.[3]

In Vitro Pharmacology

The in vitro activity of JNJ-55308942 has been assessed through various assays to determine its potency and selectivity for the P2X7 receptor.

ParameterSpeciesValueAssay Type
IC₅₀ Human10 nMP2X7 Functional Assay
Kᵢ Human7.1 nMRadioligand Binding Assay
IC₅₀ Rat15 nMP2X7 Functional Assay
Kᵢ Rat2.9 nMRadioligand Binding Assay
pIC₅₀ Human8.1P2X7 Functional Assay
pIC₅₀ Rat8.5P2X7 Functional Assay

Data sourced from MedchemExpress and Bhattacharya et al., 2018.[3][4]

In Vivo Pharmacology & Pharmacokinetics

JNJ-55308942 demonstrates good oral bioavailability and CNS penetration, crucial characteristics for a drug targeting neuropsychiatric conditions.

ParameterSpeciesValueMethod
Brain/Plasma Ratio Not Specified~1Not Specified
ED₅₀ (Brain Occupancy) Rat0.07 mg/kgEx vivo Autoradiography

Data sourced from Bhattacharya et al., 2018.[3]

Signaling Pathways and Experimental Workflows

P2X7R-Mediated Pro-Inflammatory Signaling Pathway

Activation of the P2X7 receptor by extracellular ATP initiates a signaling cascade that results in the maturation and release of pro-inflammatory cytokines. A simplified representation of this pathway is depicted below.

P2X7_Signaling ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Pannexin1 Pannexin-1 Channel P2X7R->Pannexin1 K_efflux K+ Efflux Pannexin1->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleaves proIL1B Pro-IL-1β proIL1B->Caspase1 JNJ_55308942 JNJ-55308942 JNJ_55308942->P2X7R Antagonizes

P2X7R pro-inflammatory signaling pathway.
Experimental Workflow for In Vivo Target Engagement and Efficacy

The following diagram illustrates a typical experimental workflow to assess the in vivo target engagement and efficacy of a P2X7R antagonist in a rodent model of neuroinflammation.

InVivo_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_challenge Neuroinflammatory Challenge cluster_assessment Assessment animal_model Rodent Model (e.g., Rat/Mouse) dosing Oral Administration of JNJ-55308942 or Vehicle animal_model->dosing lps Systemic LPS Injection dosing->lps Pre-treatment bzatp Intracerebral BzATP Injection dosing->bzatp Pre-treatment occupancy Ex Vivo Brain P2X7R Occupancy (Autoradiography) lps->occupancy cytokine Brain IL-1β Measurement (ELISA/Western Blot) lps->cytokine behavior Behavioral Tests (e.g., Sucrose Preference, Social Interaction) lps->behavior bzatp->cytokine

In vivo experimental workflow for P2X7R antagonist evaluation.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize P2X7R antagonists like JNJ-55308942.

In Vitro P2X7R Functional Assay (Calcium Flux)

Objective: To determine the potency of a compound in blocking P2X7R-mediated calcium influx.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human or rat P2X7R are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

  • Compound Incubation: The dye-containing solution is replaced with a buffer containing various concentrations of the test compound (e.g., JNJ-55308942) or vehicle control. Plates are incubated for a defined period.

  • Agonist Stimulation and Measurement: A P2X7R agonist, such as BzATP, is added to the wells to stimulate the receptor. The change in fluorescence intensity, corresponding to the influx of calcium, is measured immediately using a fluorescence plate reader.

  • Data Analysis: The fluorescence signal is normalized to the baseline before agonist addition. IC₅₀ values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo IL-1β Release Assay

Objective: To assess the ability of a compound to block P2X7R-mediated IL-1β release in the brain.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Compound Administration: Animals are orally dosed with the test compound (e.g., JNJ-55308942) or vehicle.

  • Inflammatory Challenge: At a predetermined time post-dosing (e.g., 2 hours), animals are challenged with an intracerebroventricular (ICV) injection of the P2X7R agonist BzATP to induce IL-1β release.

  • Sample Collection: After a specified duration following the challenge (e.g., 4 hours), animals are euthanized, and brain tissue (e.g., hippocampus or prefrontal cortex) is collected.

  • IL-1β Measurement: Brain tissue is homogenized, and IL-1β levels are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: IL-1β levels in the compound-treated group are compared to the vehicle-treated group to determine the percentage of inhibition.

Animal Model of Anhedonia (Sucrose Preference Test)

Objective: To evaluate the efficacy of a P2X7R antagonist in a rodent model of depression-like behavior (anhedonia).

Methodology:

  • Chronic Stress Induction: Rodents are subjected to a chronic stress paradigm (e.g., chronic mild stress or social defeat stress) for several weeks to induce an anhedonic state, characterized by a reduced preference for a sweetened solution.

  • Baseline Measurement: Before drug treatment, animals are given a choice between two bottles, one containing water and the other a sucrose solution (e.g., 1%). The intake from each bottle is measured over 24 hours to establish a baseline sucrose preference.

  • Compound Administration: Animals receive daily oral administration of the test compound (e.g., JNJ-55308942) or vehicle for a specified treatment period (e.g., 2-4 weeks).

  • Sucrose Preference Testing: Sucrose preference tests are conducted weekly throughout the treatment period to monitor changes in anhedonic behavior.

  • Data Analysis: Sucrose preference is calculated as the percentage of sucrose solution consumed relative to the total fluid intake. The effect of the compound is determined by comparing the change in sucrose preference in the treated group to the vehicle-treated group.

Conclusion

The P2X7 receptor represents a compelling target for the development of novel therapeutics for neuropsychiatric disorders with a neuroinflammatory component. Brain-penetrant antagonists, exemplified by JNJ-55308942, have shown promise in preclinical models by effectively engaging the P2X7R in the CNS, mitigating pro-inflammatory cytokine release, and reversing depression-like behaviors. The experimental protocols and data presented in this whitepaper provide a technical framework for the continued investigation and development of P2X7R antagonists for the treatment of these complex disorders. Further research and clinical evaluation are warranted to translate these preclinical findings into effective therapies for patients.

References

Preclinical Research on JNJ-42259152: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical research on JNJ-42259152. A comprehensive preclinical data package for this compound is not available in the public domain. The information presented here is primarily derived from studies utilizing [18F]this compound as a positron emission tomography (PET) tracer for the phosphodiesterase 10A (PDE10A) enzyme.

Core Compound Overview

This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). Due to its properties, it has been radiolabeled with fluorine-18 ([18F]this compound) and utilized as a PET tracer to study the distribution and density of PDE10A in the brain. PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and it is highly expressed in the medium spiny neurons of the striatum, a key region in the brain for motor control, cognition, and reward.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Potency

ParameterSpecies/EnzymeValueNotes
KDRat Brain Homogenate6.62 ± 0.7 nMBaseline conditions.[1]
KDRat Brain Homogenate3.17 ± 0.91 nMIn the presence of 10 µM cAMP, indicating a higher affinity when cAMP levels are elevated.[1]
In Vitro Inhibitory Activity-Lower than JNJ41510417A direct comparison value is not provided in the available literature.[2]

Table 2: In Vivo Pharmacodynamic Properties

ParameterSpeciesValueMethodNotes
Binding Potential (BPND)Rat1.91 ± 0.36[18F]this compound microPETBaseline striatal binding.[1]
Binding Potential (BPND)Rat2.61 ± 0.50[18F]this compound microPETAfter administration of rolipram (a PDE4 inhibitor), suggesting increased PDE10A availability with elevated cAMP.[1]
Binding Potential (BPND)Rat2.74 ± 0.22[18F]this compound microPETAfter administration of JNJ49137530 (a PDE2 inhibitor).[1]
In Vivo Occupancy-Similar to JNJ41510417-[2]

Table 3: Physicochemical Properties

ParameterValueNotes
LipophilicityLower than JNJ41510417[2]

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not fully available in the public literature. The following are summaries of the methodologies used in the cited research.

In Vitro Striatum Homogenate Binding Assay
  • Objective: To determine the binding affinity (KD) and density (Bmax) of [18F]this compound to PDE10A.

  • Methodology Summary: The assay was developed using striatum homogenates from rats. The binding of increasing concentrations of [18F]this compound was assessed. To investigate the effect of cAMP, the binding assay was repeated with the addition of exogenous cAMP at concentrations of 1, 10, and 100 μM.[1]

In Vivo microPET Imaging in Rats
  • Objective: To evaluate the in vivo binding of [18F]this compound to PDE10A in the brain and assess the impact of altered cAMP levels.

  • Methodology Summary: Rats underwent microPET scans with [18F]this compound at baseline. To modulate cAMP levels, the same animals were subsequently treated with the PDE4 inhibitor rolipram or the PDE2 inhibitor JNJ49137530, followed by another [18F]this compound microPET scan. The binding potential (BPND) was calculated to quantify PDE10A availability.[1]

Signaling Pathways and Experimental Workflows

PDE10A Signaling Pathway

PDE10A plays a crucial role in regulating the signaling of medium spiny neurons (MSNs) in the striatum. It does so by hydrolyzing both cAMP and cGMP. The inhibition of PDE10A by this compound is expected to increase the intracellular levels of these second messengers, thereby modulating the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This can influence the phosphorylation state of key proteins like DARPP-32 and ultimately affect neuronal excitability and gene expression.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular (Medium Spiny Neuron) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGlu Receptor Glutamate->mGluR AC Adenylyl Cyclase D1R->AC Gs (stimulates) D2R->AC Gi (inhibits) GC Guanylyl Cyclase mGluR->GC stimulates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PKA PKA cAMP->PKA AMP 5'-AMP cAMP->AMP PKG PKG cGMP->PKG GMP 5'-GMP cGMP->GMP PDE10A PDE10A PDE10A->cAMP hydrolyzes PDE10A->cGMP hydrolyzes PDE10A->AMP PDE10A->GMP JNJ_42259152 This compound DARPP32 DARPP-32 PKA->DARPP32 phosphorylates PKG->DARPP32 phosphorylates Neuronal_Activity Neuronal Activity / Gene Expression DARPP32->Neuronal_Activity modulates JNJ_42259f152 JNJ_42259f152 JNJ_42259f152->PDE10A inhibits

Caption: PDE10A signaling pathway in medium spiny neurons.

Experimental Workflow for In Vivo PET Studies

The workflow for preclinical PET imaging studies with [18F]this compound typically involves several key stages, from radiotracer synthesis to data analysis.

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiosynthesis [18F]this compound Radiosynthesis QC Quality Control Radiosynthesis->QC Animal_Prep Animal Preparation (e.g., cannulation) QC->Animal_Prep Tracer_Admin Tracer Administration (i.v. injection) Animal_Prep->Tracer_Admin PET_Scan microPET Scan Tracer_Admin->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., to get BP_ND) ROI_Analysis->Kinetic_Modeling

Caption: General experimental workflow for preclinical PET imaging.

Discussion and Future Directions

The available preclinical data on this compound, primarily from its use as a PET tracer, establish it as a potent and specific ligand for PDE10A. The in vitro and in vivo studies demonstrate its utility in quantifying PDE10A levels in the brain and in studying the modulation of the enzyme's availability by other signaling molecules like cAMP.

However, a significant gap exists in the public domain regarding the comprehensive preclinical profile of this compound as a potential therapeutic agent. To fully assess its potential, further information would be required in the following areas:

  • Selectivity: A detailed selectivity panel against other PDE isoforms and a broad range of other receptors and enzymes is needed to understand its off-target profile.

  • In Vivo Efficacy: Studies in relevant animal models of neuropsychiatric or neurodegenerative disorders (e.g., schizophrenia, Huntington's disease) are crucial to establish its therapeutic potential.

  • Pharmacokinetics: A complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile in multiple preclinical species would be necessary to understand its drug-like properties.

  • Safety and Toxicology: Comprehensive safety pharmacology and toxicology studies are required to assess its safety profile before any clinical development.

Without this information, a thorough evaluation of this compound as a drug candidate is not possible based on the currently available public data. Further research and publication of these key preclinical studies are necessary to elucidate the full potential of this PDE10A inhibitor.

References

JNJ-42259152: An In-depth Technical Guide on a Potent PDE10A Inhibitor for Neuropsychiatric Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ-42259152, a potent and highly selective phosphodiesterase 10A (PDE10A) inhibitor. This compound has emerged as a critical research tool, particularly in its radiolabeled form [¹⁸F]this compound, for in-vivo imaging and investigation of the PDE10A enzyme system in the central nervous system. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols for its use, and explores its therapeutic potential in the context of neuropsychiatric disorders.

Core Mechanism of Action: Targeting PDE10A

This compound exerts its effects by selectively inhibiting phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of these second messengers, thereby modulating the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. This modulation of the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) striatal output pathways is believed to be a key mechanism for the potential therapeutic effects of PDE10A inhibitors in disorders such as schizophrenia and Huntington's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its radiolabeled analogue.

ParameterSpeciesValueReference
pIC₅₀ (cAMP hydrolysis)Human (recombinant)8.82[1]
Kᵢ (inhibition constant)Not SpecifiedPotent[1]

Table 1: In Vitro Inhibitory Potency of this compound

ParameterConditionValueReference
Kₑ (dissociation constant)In vitro6.62 ± 0.7 nM[1]

Table 2: In Vitro Binding Affinity of [¹⁸F]this compound

ParameterAnimal ModelBaseline BPₙₐFindingReference
PDE10A AvailabilityRat model of alcohol consumptionNot specifiedChronic voluntary alcohol consumption induces a reversible increase in striatal PDE10A availability.[1]

Table 3: In Vivo Findings from [¹⁸F]this compound PET Imaging Studies

ParameterSpeciesHalf-life of intact tracerMetabolitesReference
MetabolismNot SpecifiedFast component: 18.7 ± 7.6 minTwo primary metabolites (one polar, one nonpolar) that are unlikely to cross the blood-brain barrier.[1]

Table 4: Pharmacokinetic Profile of [¹⁸F]this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE10A signaling pathway and a general workflow for evaluating PDE10A inhibitors.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R G_olf Gα_olf D1R->G_olf activates G_i Gα_i D2R->G_i activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_olf->AC stimulates G_i->AC inhibits ATP ATP PDE10A PDE10A cAMP->PDE10A hydrolyzed by PKA PKA cAMP->PKA activates AMP 5'-AMP PDE10A->AMP DARPP32 DARPP-32 PKA->DARPP32 phosphorylates pDARPP32 p-DARPP-32 Downstream Downstream Signaling & Gene Expression pDARPP32->Downstream JNJ_42259152 This compound JNJ_42259152->PDE10A inhibits

Caption: PDE10A signaling cascade and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_safety Safety Assessment Assay PDE10A Enzyme Assay (e.g., Fluorescence Polarization) Binding Receptor Binding Assay ([¹⁸F]this compound) Assay->Binding Confirm Potency & Affinity Cell Cell-based cAMP/cGMP Measurement (ELISA) Binding->Cell Assess Cellular Activity PK Pharmacokinetic Studies (Metabolism, Brain Penetration) Cell->PK Transition to In Vivo PET PET Imaging with [¹⁸F]this compound (Target Engagement, Occupancy) PK->PET Determine Target Engagement Behavior Behavioral Models (e.g., Schizophrenia, Alcoholism) PET->Behavior Evaluate Efficacy Tox Toxicology Studies (In vitro and in vivo) Behavior->Tox Assess Safety Profile ADME ADME Profiling Tox->ADME

Caption: General experimental workflow for the evaluation of a PDE10A inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound.

PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This assay quantifies the inhibitory activity of a compound on PDE10A enzymatic activity.

  • Principle: A fluorescently labeled cAMP or cGMP substrate is hydrolyzed by PDE10A, leading to a change in fluorescence polarization upon binding to a specific agent.

  • Reagents:

    • Purified recombinant human PDE10A enzyme

    • Fluorescently labeled substrate (e.g., FAM-cAMP)

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Binding agent

    • Test compound (this compound) and vehicle control

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, fluorescently labeled substrate, and the test compound or vehicle.

    • Initiate the reaction by adding the diluted PDE10A enzyme.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the binding agent.

    • Measure fluorescence polarization using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro [¹⁸F]this compound Binding Assay

This protocol determines the binding affinity of [¹⁸F]this compound to PDE10A in tissue homogenates.

  • Principle: Competition binding assay where increasing concentrations of a non-labeled ligand compete with a fixed concentration of the radioligand for binding to the target receptor.

  • Reagents:

    • Striatal tissue homogenates (source of PDE10A)

    • [¹⁸F]this compound

    • Non-labeled this compound for competition

    • Binding buffer (e.g., Tris-HCl)

  • Procedure:

    • Incubate striatal homogenates with a fixed concentration of [¹⁸F]this compound and varying concentrations of non-labeled this compound.

    • Allow the binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the Kᵢ or IC₅₀ value from the competition curve. The Kₑ can be determined from saturation binding experiments.

In Vivo MicroPET Imaging with [¹⁸F]this compound

This protocol allows for the non-invasive visualization and quantification of PDE10A in the brain of living subjects.

  • Animal Preparation:

    • Fast animals overnight to reduce blood glucose levels.

    • Anesthetize the animal for the duration of the scan.

    • Place a catheter for radiotracer injection.

  • Radiotracer Administration and Imaging:

    • Administer a bolus injection of [¹⁸F]this compound intravenously.

    • Acquire dynamic PET scan data for a specified duration (e.g., 90-120 minutes).

    • Anatomical reference scans (CT or MRI) can be co-registered for accurate localization of brain regions.

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Define regions of interest (ROIs) on the co-registered anatomical images (e.g., striatum, cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Use kinetic modeling (e.g., simplified reference tissue model) with a reference region devoid of specific binding (e.g., cerebellum) to quantify the binding potential (BPₙₐ), an index of PDE10A density and affinity.

Therapeutic Potential

The high expression of PDE10A in the striatum, a key node in motor and cognitive control, has positioned it as a promising therapeutic target for various neuropsychiatric disorders. While this compound has been pivotal as a research tool to probe this potential, its own therapeutic development is less clear from publicly available information.

The therapeutic rationale for PDE10A inhibition stems from its ability to modulate striatal neuronal activity. In conditions like schizophrenia , characterized by both positive and negative symptoms as well as cognitive deficits, restoring the balance of the direct and indirect pathways through PDE10A inhibition is hypothesized to have therapeutic benefits. Similarly, in Huntington's disease , a neurodegenerative disorder with prominent motor and cognitive decline linked to striatal dysfunction, enhancing cyclic nucleotide signaling via PDE10A inhibition is being explored as a potential disease-modifying strategy.

Preclinical studies with other PDE10A inhibitors have shown promise in models of these disorders. For instance, a study utilizing [¹⁸F]this compound imaging in a rat model of alcoholism demonstrated that chronic voluntary alcohol consumption leads to a reversible increase in striatal PDE10A availability.[1] This finding suggests that PDE10A inhibition could potentially have beneficial behavioral effects on alcohol intake, highlighting another potential therapeutic avenue.

However, it is important to note that comprehensive preclinical and clinical data on the therapeutic efficacy, safety, and pharmacokinetics of this compound as a standalone therapeutic agent are not widely available in the public domain. Its primary and well-documented role remains that of a highly specific and valuable PET tracer for studying the PDE10A system in vivo.

Conclusion

This compound is a powerful tool for the scientific community, offering high potency and selectivity for PDE10A. Its radiolabeled form, [¹⁸F]this compound, has proven invaluable for non-invasive in vivo imaging of PDE10A, enabling a deeper understanding of its role in both normal brain function and in neuropsychiatric and addictive disorders. While the therapeutic potential of PDE10A inhibition is an active area of research, the specific development of this compound as a therapeutic drug is not extensively documented. Future research leveraging this and other PDE10A inhibitors will be critical in validating this target for the treatment of a range of debilitating brain disorders.

References

JNJ-42259152: A Technical Guide to its Mechanism of Action and Impact on Cyclic AMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-42259152 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum. By inhibiting PDE10A, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of this second messenger and subsequent activation of downstream signaling pathways. This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its effects on cAMP signaling and the experimental methodologies used to characterize these effects.

Introduction to this compound and PDE10A

This compound is a novel small molecule that has been primarily characterized as a high-affinity radioligand for positron emission tomography (PET) imaging of PDE10A in the brain. PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cyclic guanosine monophosphate (cGMP). Its restricted expression to the striatal MSNs makes it an attractive therapeutic target for neurological and psychiatric disorders, such as schizophrenia and Huntington's disease, where striatal signaling is dysregulated.

The inhibition of PDE10A by this compound is expected to potentiate the signaling of G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase, thereby increasing intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA) and modulates the phosphorylation state of numerous downstream effector proteins, profoundly influencing neuronal excitability and gene expression.

Quantitative Data on this compound Binding and Affinity

The following table summarizes the key quantitative parameters defining the interaction of this compound with PDE10A.

ParameterValueSpeciesAssay TypeReference
pIC50 8.82HumanEnzymatic Assay
KD (baseline) 6.62 ± 0.7 nMRatIn vitro striatum homogenate binding assay[1]
KD (with 10 µM cAMP) 3.17 ± 0.91 nMRatIn vitro striatum homogenate binding assay[1]

Note: The pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The dissociation constant (KD) represents the concentration of the ligand at which half of the receptors are occupied at equilibrium. A lower KD value indicates a higher binding affinity.

Signaling Pathway of this compound Action

Inhibition of PDE10A by this compound initiates a cascade of intracellular events, primarily through the potentiation of cAMP signaling.

PDE10A_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR (e.g., D1R, A2AR) AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE10A->AMP JNJ42259152 This compound JNJ42259152->PDE10A Inhibits DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Substrates Downstream Substrates PKA->Substrates Phosphorylates pDARPP32 p-DARPP-32 (Thr34) DARPP32->pDARPP32 PP1 Protein Phosphatase 1 (PP1) pDARPP32->PP1 Inhibits pSubstrates Phosphorylated Substrates PP1->pSubstrates Dephosphorylates Substrates->pSubstrates Neuronal_Excitability Altered Neuronal Excitability & Gene Expression pSubstrates->Neuronal_Excitability

Figure 1. Simplified signaling pathway of this compound action.

Experimental Protocols

This section details the methodologies for key experiments to characterize the effects of this compound on cAMP signaling.

In Vitro PDE10A Enzymatic Inhibition Assay

This assay determines the potency of this compound in inhibiting the enzymatic activity of PDE10A.

Principle: The assay measures the hydrolysis of a fluorescently labeled cAMP substrate by recombinant PDE10A. In the presence of an inhibitor, the rate of hydrolysis is reduced, resulting in a change in the fluorescent signal.

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound

  • Microplate reader capable of fluorescence polarization or intensity detection

Protocol:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well microplate, add the assay buffer, fluorescently labeled cAMP, and the this compound dilutions.

  • Initiate the reaction by adding the recombinant PDE10A enzyme.

  • Incubate the plate at 37°C for a predetermined time.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Measure the fluorescence.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

PDE10A_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, FAM-cAMP, this compound) Start->Prepare_Reagents Add_to_Plate Add Reagents and this compound to 96-well plate Prepare_Reagents->Add_to_Plate Initiate_Reaction Add PDE10A Enzyme Add_to_Plate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Fluorescence Measure Fluorescence Stop_Reaction->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2. Workflow for in vitro PDE10A enzymatic inhibition assay.
Cellular cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP in response to this compound treatment.

Principle: A competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, is used. In this assay, free cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody.

Materials:

  • Striatal neurons or a suitable cell line expressing PDE10A

  • This compound

  • Cell lysis buffer

  • cAMP HTRF assay kit (containing labeled cAMP and anti-cAMP antibody)

  • HTRF-compatible microplate reader

Protocol:

  • Culture cells in a 96-well plate.

  • Treat the cells with various concentrations of this compound for a specified duration.

  • Lyse the cells to release intracellular cAMP.

  • Add the HTRF assay reagents (labeled cAMP and anti-cAMP antibody) to the cell lysate.

  • Incubate to allow for competitive binding.

  • Measure the HTRF signal.

  • Calculate the intracellular cAMP concentration based on a standard curve.

Western Blot Analysis of DARPP-32 Phosphorylation

This method assesses the phosphorylation of DARPP-32 at Threonine 34 (Thr34), a key downstream event of PKA activation.

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total DARPP-32 and phospho-Thr34-DARPP-32.

Materials:

  • Striatal tissue or cultured striatal neurons

  • This compound

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies (anti-DARPP-32 and anti-phospho-Thr34-DARPP-32)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells or animals with this compound.

  • Homogenize tissue or lyse cells in appropriate buffer.

  • Determine protein concentration of the lysates.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash and incubate with HRP-conjugated secondary antibody.

  • Add chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify band intensities and normalize the phospho-DARPP-32 signal to the total DARPP-32 signal.

Western_Blot_Workflow Start Start Treatment Treat Cells/Tissue with this compound Start->Treatment Lysis Lyse and Homogenize Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-DARPP-32, anti-pDARPP-32) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis End End Analysis->End

Figure 3. Workflow for Western blot analysis of DARPP-32 phosphorylation.

Conclusion

This compound is a potent inhibitor of PDE10A with high binding affinity. Its mechanism of action is centered on the elevation of intracellular cAMP levels in striatal medium spiny neurons. This leads to the activation of PKA and the phosphorylation of key downstream targets such as DARPP-32, ultimately modulating neuronal function. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of this compound and other PDE10A inhibitors, facilitating further research into their therapeutic potential for a range of neurological and psychiatric disorders.

References

Methodological & Application

Application Notes and Protocols: [18F]JNJ-42259152 PET Imaging in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for conducting Positron Emission Tomography (PET) imaging studies in rodents using the novel radiotracer [18F]JNJ-42259152, a specific ligand for the phosphodiesterase-10A (PDE10A) enzyme. This protocol is intended for researchers, scientists, and drug development professionals investigating neuropsychiatric disorders where PDE10A is implicated, such as schizophrenia and Huntington's disease.

Introduction

[18F]this compound is a fluorine-18 labeled PET tracer that demonstrates high specificity and favorable pharmacokinetic properties for imaging PDE10A in the brain.[1] Preclinical evaluations in rats and mice have shown specific retention in the PDE10A-rich striatum with rapid washout from other brain regions, providing good imaging contrast.[1] This tracer has been shown to be effective for in vivo quantification of PDE10A, which is crucial for target engagement studies and understanding the biology of this enzyme in various disease models.[1][2]

Radiolabeling and Quality Control

The radiosynthesis of [18F]this compound is a critical first step. While the detailed chemistry is beyond the scope of this protocol, it is essential to ensure the final product meets stringent quality control standards before administration.

Key Quality Control Parameters:

ParameterSpecification
Radiochemical Purity> 95%
Molar Activity> 37 GBq/µmol at the time of injection
Residual SolventsWithin acceptable limits (e.g., < 410 ppm for acetonitrile)
pH5.0 - 7.5
Sterility and EndotoxinsSterile and pass endotoxin testing

Experimental Protocols

Animal Preparation

Proper animal preparation is crucial for obtaining high-quality and reproducible PET imaging data.

  • Acclimatization: Animals should be acclimated to the housing facility for at least one week prior to imaging.

  • Fasting: To reduce variability in radiotracer uptake, especially for tracers where glucose metabolism might be a factor, a fasting period of 4-6 hours is recommended.[3] Water should be available ad libitum.

  • Anesthesia: For the duration of the tracer uptake and imaging, animals must be anesthetized. Isoflurane (1.5-2.5% in 100% oxygen) is a commonly used anesthetic that has been shown to decrease background signal from brown fat and skeletal muscle.[4] Body temperature should be maintained at 37°C using a heating pad and a rectal probe.

Radiotracer Administration
  • Dose: The recommended injected dose for rodents is typically in the range of 3.7-7.4 MBq (100-200 µCi). The exact activity should be measured in a dose calibrator prior to injection.

  • Volume: The injection volume should be kept low, typically less than 0.2 mL for mice and 0.5 mL for rats, to avoid physiological disturbances.[4]

  • Route of Administration: The radiotracer should be administered intravenously (IV) via a tail vein catheter.

PET Scan Acquisition
  • Scanner: A dedicated small-animal PET scanner should be used.

  • Uptake Period: Following tracer injection, an uptake period is necessary. For [18F]this compound, dynamic scanning can commence immediately after injection.

  • Acquisition Time: A dynamic scan of at least 60 minutes is recommended to capture the tracer kinetics.[1]

  • Imaging Protocol: The acquisition should be performed in 3D list mode. The data can be subsequently framed for kinetic modeling (e.g., 6 x 10s, 3 x 20s, 4 x 30s, 5 x 60s, 5 x 120s, 6 x 300s).

  • Attenuation Correction: If the PET scanner is a standalone system, a separate CT or transmission scan using a radioactive source (e.g., 57Co) should be performed for attenuation correction.

Image Reconstruction and Analysis
  • Reconstruction: PET images should be reconstructed using an appropriate algorithm, such as Ordered Subsets Expectation Maximization (OSEM) or Maximum A Posteriori (MAP).

  • Image Registration: If a CT or MRI scan is acquired, the PET images should be co-registered to the anatomical images to facilitate the delineation of regions of interest (ROIs).

  • Data Analysis:

    • Standardized Uptake Value (SUV): Time-activity curves (TACs) for different brain regions can be generated and expressed as SUVs.

    • Kinetic Modeling: For a more quantitative assessment of PDE10A binding, kinetic modeling is recommended.[1] A Logan reference tissue model using the cerebellum as the reference region is appropriate for quantifying the binding potential (BPND) of [18F]this compound over a 60-minute acquisition period.[1]

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies with [18F]this compound in rats.

ParameterValueReference
Injected Dose~50 MBq[1]
Scan Duration60 minutes[1]
Striatum-to-Cerebellum Ratio (at 60 min)> 1.4[2]
Optimal Model for QuantificationLogan Reference Tissue Model[1]
Reference RegionCerebellum[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis acclimatization Acclimatization fasting Fasting (4-6h) acclimatization->fasting anesthesia_prep Anesthesia Induction (Isoflurane) fasting->anesthesia_prep tracer_injection [18F]this compound IV Injection anesthesia_prep->tracer_injection pet_scan Dynamic PET Scan (60 min) tracer_injection->pet_scan reconstruction Image Reconstruction (OSEM/MAP) pet_scan->reconstruction ct_scan CT Scan (Attenuation Correction) ct_scan->reconstruction registration PET-CT Co-registration reconstruction->registration analysis Kinetic Modeling (Logan Reference Tissue) registration->analysis

Caption: Workflow for [18F]this compound PET imaging in rodents.

PDE10A Signaling Pathway

pde10a_pathway camp cAMP pde10a PDE10A camp->pde10a Hydrolysis downstream Downstream Signaling (e.g., PKA, PKG activation) camp->downstream cgmp cGMP cgmp->pde10a Hydrolysis cgmp->downstream amp 5'-AMP pde10a->amp gmp 5'-GMP pde10a->gmp jnj42259152 [18F]this compound jnj42259152->pde10a Inhibition

Caption: Simplified PDE10A signaling and tracer interaction.

References

Application Notes and Protocols: Kinetic Modeling of JNJ-42259152 in the Human Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the kinetic modeling of JNJ-42259152, a novel and selective phosphodiesterase 10A (PDE10A) inhibitor, in the human brain using positron emission tomography (PET). The protocols are based on published research and are intended to guide the design and execution of similar studies.

Introduction

This compound is a potent and highly selective inhibitor of PDE10A, an enzyme primarily expressed in the striatum of the brain.[1] PDE10A is involved in the regulation of cyclic nucleotide signaling, which is crucial for various neuronal functions. The development of PET tracers like 18F-JNJ-42259152 allows for the in-vivo quantification of PDE10A, providing a valuable tool for understanding its role in neuropsychiatric disorders and for the development of novel therapeutics.

The kinetic modeling of 18F-JNJ-42259152 in the human brain has demonstrated its suitability as a PET tracer, exhibiting favorable characteristics for human studies.[1] This document outlines the key quantitative data, experimental protocols, and relevant biological pathways associated with this compound kinetic modeling.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the kinetic modeling study of 18F-JNJ-42259152 in the human brain.

Table 1: Regional Distribution Volume (VT) of 18F-JNJ-42259152

Brain RegionTotal Distribution Volume (VT) (mL/cm3)
PutamenHighest Activity
Caudate NucleusSecond Order Activity
Ventral StriatumSecond Order Activity
Substantia NigraSecond Order Activity
Thalamus10- to 40-fold lower than striatum
Frontal Cortex>10-fold lower than striatum
Cerebellum>10-fold lower than striatum

Data derived from a study on the quantification of 18F-JNJ-42259152.[1]

Table 2: Pharmacological Properties of this compound

ParameterValue
Potency (pIC50) for human PDE10A8.82
Selectivity for PDE10A over other PDEs>1000-fold

Data from in-vitro studies of this compound.[1]

Experimental Protocols

Radiotracer Preparation and Administration

The radiotracer used is 18F-JNJ-42259152. The synthesis and quality control should be performed according to established radiopharmaceutical procedures. Administration is via an intravenous bolus injection.

PET/MRI Imaging Protocol

A dynamic PET scan is performed over 90 minutes following the injection of 18F-JNJ-42259152.[1] Simultaneous acquisition with a magnetic resonance imaging (MRI) scanner is recommended for anatomical coregistration.[2][3]

Protocol Steps:

  • Patient Preparation: Subjects should be positioned comfortably in the PET/MRI scanner to minimize motion artifacts.

  • Tracer Injection: Administer a bolus injection of 18F-JNJ-42259152.

  • Dynamic PET Acquisition: Start a 90-minute dynamic PET scan immediately following the injection.

  • MR Acquisition: Acquire a high-resolution T1-weighted MRI scan for anatomical reference.

  • Arterial Blood Sampling: If using a plasma input model, arterial blood samples should be collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[4][5]

Image Analysis and Kinetic Modeling
  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.

  • Motion Correction: Correct for any head motion during the scan.

  • Image Coregistration: Coregister the dynamic PET images to the individual's T1 MRI scan.

  • Volume of Interest (VOI) Delineation: Delineate VOIs for key brain regions (putamen, caudate nucleus, ventral striatum, substantia nigra, thalamus, frontal cortex, and cerebellum) on the MRI.[1]

  • Time-Activity Curve (TAC) Generation: Generate TACs for each VOI by plotting the average radioactivity concentration in the VOI against time.

  • Kinetic Modeling: Fit the TACs using appropriate kinetic models to estimate the total distribution volume (VT). Both one-tissue (1T) and two-tissue (2T) compartment models have been evaluated, with the two-tissue compartment model often providing a better fit for this tracer.[1][5] Simplified models can also be considered.[1]

Visualizations

Signaling Pathway of PDE10A Inhibition

PDE10A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron ATP ATP AC Adenylyl Cyclase ATP->AC + GTP GTP GC Guanylyl Cyclase GTP->GC + cAMP cAMP AC->cAMP + cGMP cGMP GC->cGMP + PKA PKA cAMP->PKA + cAMP_degraded cAMP->cAMP_degraded PDE10A PDE10A cAMP->PDE10A PKG PKG cGMP->PKG + cGMP_degraded cGMP->cGMP_degraded cGMP->PDE10A DARPP32 DARPP-32 PKA->DARPP32 + PKG->DARPP32 + Neurotransmitter_Release Neurotransmitter Release DARPP32->Neurotransmitter_Release + cAMP_degraded->PDE10A cGMP_degraded->PDE10A AMP AMP PDE10A->AMP Hydrolyzes GMP GMP PDE10A->GMP Hydrolyzes JNJ_42259152 This compound JNJ_42259152->PDE10A Inhibits

Caption: PDE10A inhibition by this compound increases cAMP/cGMP levels.

Experimental Workflow for Kinetic Modeling

PET_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis Subject_Prep Subject Preparation Tracer_Injection 18F-JNJ-42259152 Injection Subject_Prep->Tracer_Injection PET_Scan 90-min Dynamic PET Scan Tracer_Injection->PET_Scan Blood_Sampling Arterial Blood Sampling Tracer_Injection->Blood_Sampling Image_Recon Image Reconstruction PET_Scan->Image_Recon MRI_Scan Anatomical T1 MRI Scan Coregistration PET-MRI Coregistration MRI_Scan->Coregistration Kinetic_Modeling Kinetic Modeling (1T/2TCM) Blood_Sampling->Kinetic_Modeling Motion_Correction Motion Correction Image_Recon->Motion_Correction Motion_Correction->Coregistration VOI_Delineation VOI Delineation Coregistration->VOI_Delineation TAC_Generation Time-Activity Curve Generation VOI_Delineation->TAC_Generation TAC_Generation->Kinetic_Modeling VT_Estimation VT Estimation Kinetic_Modeling->VT_Estimation

Caption: Workflow for 18F-JNJ-42259152 PET kinetic modeling.

Logical Relationship of Kinetic Models

Kinetic_Models cluster_models Kinetic Modeling Approaches cluster_parameters Estimated Parameters Compartmental_Models Compartmental Models One_TCM One-Tissue Compartment Model (1TCM) Compartmental_Models->One_TCM Two_TCM Two-Tissue Compartment Model (2TCM) Compartmental_Models->Two_TCM Graphical_Analysis Graphical Analysis Logan_Plot Logan Plot Graphical_Analysis->Logan_Plot K1 K1 (Influx rate) One_TCM->K1 k2 k2 (Efflux rate) One_TCM->k2 Two_TCM->K1 Two_TCM->k2 k3 k3 (Association rate) Two_TCM->k3 k4 k4 (Dissociation rate) Two_TCM->k4 VT Total Distribution Volume (VT) Logan_Plot->VT K1->VT k2->VT k3->VT k4->VT

Caption: Relationship between kinetic models and estimated parameters.

References

Application Notes and Protocols for JNJ-42259152 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical in vivo use of JNJ-42259152, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. Due to the limited publicly available data on the therapeutic dosage of this compound, this document leverages information from studies on other selective PDE10A inhibitors to propose representative experimental protocols and dosage considerations.

Introduction

This compound is a selective inhibitor of PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. By inhibiting PDE10A, this compound modulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, which are crucial for regulating striatal output and have implications for treating neuropsychiatric disorders such as schizophrenia and Huntington's disease. Preclinical research in animal models is essential for evaluating the therapeutic potential and pharmacological properties of this compound.

Data Presentation: Dosage of Selective PDE10A Inhibitors in Rodent Models

The following table summarizes effective dosages of various selective PDE10A inhibitors in rodent models, providing a reference for designing studies with this compound.

CompoundAnimal ModelDoses (mg/kg)Route of AdministrationObserved Effects
EM-221 Rat0.05 - 0.50Oral (p.o.)Reduced MK-801-induced hyperlocomotion and conditioned avoidance responding.[1]
Rat0.025 - 0.2p.o.Efficacy in behavioral assessments at 0.1 mg/kg.[1]
THPP-1 Rat3 (acute)Oral (p.o.), Intraperitoneal (i.p.)Reversed cognitive deficits and normalized dopamine neuron activity.[2]
Rat2 - 3 (chronic)In chowReversed cognitive deficits and dopamine hyperactivity.[2]
MP-10 Rat1, 3, 5Intraperitoneal (i.p.)Restored locomotor activity and reversed catalepsy in dopamine-depleted rats.[3]
PDM-042 Rat1, 3Not specifiedAttenuated L-DOPA-induced dyskinesia at 1 mg/kg.[4]
CPL500036 Rat0.6Not specifiedInduced catalepsy, indicating CNS activity.[5]
Dog1.5, 10, 30Oral gavageCardiovascular safety assessment.[5]

Experimental Protocols

Dose Range-Finding Study

Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups: A vehicle control group and at least 3-4 dose groups of this compound (e.g., 0.1, 1, 10, 30 mg/kg). (n=3-5 animals per group).

  • Dose Preparation: this compound should be dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% sterile water). The formulation should be prepared fresh daily.

  • Administration: Administer a single dose via the intended route for future efficacy studies (e.g., oral gavage or intraperitoneal injection).

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 8, and 24 hours post-dose).

    • Record body weight daily for one week.

    • At the end of the observation period, collect blood for pharmacokinetic analysis and perform a gross necropsy.

Efficacy Study in a Model of Schizophrenia (e.g., MK-801-induced Hyperlocomotion)

Objective: To assess the antipsychotic-like potential of this compound.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups:

    • Vehicle + Saline

    • Vehicle + MK-801

    • This compound (e.g., 0.1, 0.3, 1 mg/kg) + MK-801

    • Positive Control (e.g., Haloperidol) + MK-801

  • Procedure:

    • Administer this compound or vehicle via the chosen route (e.g., p.o. or i.p.).

    • After a pre-treatment period (e.g., 30-60 minutes), administer MK-801 (e.g., 0.2 mg/kg, s.c.) or saline.

    • Immediately place the animals in an open-field arena equipped with automated activity monitoring.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Data Analysis: Compare the locomotor activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Mandatory Visualizations

Signaling Pathway of PDE10A Inhibition

PDE10A_Inhibition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Medium Spiny Neuron (Striatum) Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC stimulates D2R->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA PDE10A PDE10A cAMP->PDE10A DARPP32 DARPP-32 PKA->DARPP32 Downstream Downstream Effectors (Gene Expression, Ion Channels) DARPP32->Downstream AMP AMP PDE10A->AMP JNJ42259152 This compound JNJ42259152->PDE10A inhibits

Caption: PDE10A inhibition by this compound increases cAMP levels in medium spiny neurons.

General Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_acclimation Animal Acclimation randomization Randomization into Treatment Groups animal_acclimation->randomization dose_prep Dose Preparation (this compound in Vehicle) dosing Drug Administration (Vehicle, this compound, Positive Control) dose_prep->dosing randomization->dosing behavioral_model Induction of Behavioral Model (e.g., MK-801 injection) dosing->behavioral_model behavioral_assessment Behavioral Assessment (e.g., Open Field Test) behavioral_model->behavioral_assessment data_collection Data Collection behavioral_assessment->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Results Interpretation stat_analysis->results

References

Application Notes and Protocols for JNJ-42259152 Blocking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by catalyzing their hydrolysis.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, reward, and cognitive functions.[2][3] In this context, PDE10A modulates the signaling of crucial G protein-coupled receptors (GPCRs), such as the dopamine D1 (Gs-coupled) and D2 (Gi-coupled) receptors.[4]

JNJ-42259152 is a potent and selective inhibitor of PDE10A. "Blocking studies" with this compound are designed to demonstrate its mechanism of action by showing that it blocks the degradation of cAMP and cGMP, thereby potentiating the signaling cascades initiated by GPCR activation. These studies are essential for characterizing the pharmacological effects of this compound and understanding its therapeutic potential.

This document provides detailed protocols for key in vitro experiments to characterize the blocking activity of this compound, along with examples of data presentation and visualization of the relevant signaling pathways and experimental workflows.

Signaling Pathway: GPCR-cAMP Modulation by PDE10A and this compound

The following diagram illustrates the central role of PDE10A in a Gs-coupled receptor signaling pathway and the mechanism of action of this compound. Activation of a Gs-coupled GPCR stimulates adenylyl cyclase (AC) to produce cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA). PDE10A terminates this signal by hydrolyzing cAMP. This compound blocks PDE10A, leading to an accumulation of cAMP and an amplified downstream signal.

GPCR_PDE10A_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gs-Coupled GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP cAMP->AMP Hydrolysis PDE10A Downstream Downstream Signaling PKA->Downstream Phosphorylates PDE10A PDE10A JNJ This compound JNJ->PDE10A Inhibits Agonist Agonist Agonist->GPCR Binds cAMP_Assay_Workflow start Start seed_cells Seed cells expressing GPCR and PDE10A in a 384-well plate start->seed_cells incubate1 Incubate for 24 hours at 37°C, 5% CO₂ seed_cells->incubate1 wash_cells Wash cells with assay buffer incubate1->wash_cells add_jnj Add this compound or vehicle wash_cells->add_jnj incubate2 Pre-incubate for 30 min at 37°C add_jnj->incubate2 add_agonist Add GPCR agonist in various concentrations incubate2->add_agonist incubate3 Incubate for 30 min at 37°C add_agonist->incubate3 lyse_cells Lyse cells and add HTRF reagents incubate3->lyse_cells incubate4 Incubate at room temperature (as per kit protocol) lyse_cells->incubate4 read_plate Read HTRF signal on a compatible plate reader incubate4->read_plate analyze_data Analyze data: Calculate EC₅₀ values read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for JNJ-42259152 (JNJ-42165279) Administration in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of JNJ-42259152 (also known as JNJ-42165279) for preclinical behavioral studies in rodents. This document outlines the compound's mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for its use in models of neuropathic pain, with representative protocols for anxiety and depression-like behavior.

Introduction and Mechanism of Action

JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1][2][3][4] By inhibiting FAAH, JNJ-42165279 increases the levels of these endogenous signaling lipids in both the central and peripheral nervous systems.[1][2][3][4]

JNJ-42165279 acts as a slowly reversible covalent inhibitor of FAAH.[4][5] This mechanism of action leads to a sustained elevation of anandamide and other fatty acid amides, which in turn modulates cannabinoid receptor signaling and other downstream pathways. This modulation is the basis for its investigation in a variety of neurological and psychiatric conditions, including anxiety disorders, major depressive disorder, and neuropathic pain.[4][5]

Pharmacokinetics and Pharmacodynamics in Rodents

In preclinical studies, JNJ-42165279 has demonstrated excellent pharmacokinetic and pharmacodynamic properties in rats. Following oral administration, the compound is readily absorbed and crosses the blood-brain barrier to inhibit FAAH in the brain.[1][2][3][6]

A key pharmacodynamic effect of JNJ-42165279 is the dose-dependent elevation of fatty acid amides in the brain. The table below summarizes the observed increases in AEA, OEA, and PEA in rat brains at 2 hours post-oral administration of JNJ-42165279.

Dose (mg/kg, p.o.)Fold Increase in Anandamide (AEA)Fold Increase in Oleoylethanolamide (OEA)Fold Increase in Palmitoylethanolamide (PEA)
3~2.5~4~3
10~4~8~6
30~5~12~9

Data adapted from Keith et al., ACS Med Chem Lett, 2015.

Experimental Protocols for Behavioral Studies

Drug Preparation and Administration

Vehicle: For oral administration in rodents, JNJ-42165279 can be formulated in a vehicle of 10% DMSO in water .

Administration: Oral gavage (p.o.) is the recommended route of administration for the dosages provided in the following protocols.

Neuropathic Pain: Spinal Nerve Ligation (SNL) Model in Rats

JNJ-42165279 has shown efficacy in the spinal nerve ligation (SNL) model of neuropathic pain in rats.[1][2][3][4]

Experimental Protocol:

  • Animal Model: Adult male Sprague-Dawley rats are typically used. The SNL surgery is performed by tightly ligating the L5 spinal nerve.

  • Drug Administration: JNJ-42165279 or vehicle is administered orally (p.o.).

  • Behavioral Assessment: Tactile allodynia is assessed using von Frey filaments at baseline and at various time points post-drug administration (e.g., 30, 60, 120, and 240 minutes). The paw withdrawal threshold is determined.

  • Efficacy Data: JNJ-42165279 produces a dose-dependent reversal of tactile allodynia in the SNL model. The ED90 (the dose required to produce 90% of the maximum possible effect) has been determined to be 22 mg/kg (p.o.) in rats.[2]

Experimental Workflow for SNL Model:

SNL_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Baseline Baseline Behavioral Testing (von Frey) SNL_Surgery->Baseline Drug_Admin Oral Administration of JNJ-42165279 or Vehicle Baseline->Drug_Admin Behavioral_Testing Behavioral Testing at Multiple Time Points Drug_Admin->Behavioral_Testing Data_Analysis Data Analysis (% Maximum Possible Effect) Behavioral_Testing->Data_Analysis

Figure 1. Experimental workflow for assessing the efficacy of JNJ-42165279 in the rat spinal nerve ligation (SNL) model of neuropathic pain.

Anxiety-Like Behavior: Representative Protocols

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces.

Experimental Protocol:

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Animal Model: Adult male mice (e.g., C57BL/6) or rats.

  • Drug Administration: Administer JNJ-42165279 or vehicle orally 30-60 minutes prior to testing.

  • Procedure: Place the animal in the center of the maze facing an open arm and allow it to explore for 5 minutes.

  • Behavioral Measures: Record the time spent in the open arms, the number of entries into the open arms, and the total number of arm entries. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

The OFT is used to assess general locomotor activity and anxiety-like behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel open environment.

Experimental Protocol:

  • Apparatus: A square arena with walls.

  • Animal Model: Adult male mice or rats.

  • Drug Administration: Administer JNJ-42165279 or vehicle orally 30-60 minutes prior to testing.

  • Procedure: Place the animal in the center of the open field and allow it to explore for a set period (e.g., 10-30 minutes).

  • Behavioral Measures: Record the time spent in the center of the arena, the number of entries into the center, and the total distance traveled. An increase in the time spent and entries into the center is indicative of an anxiolytic effect, while the total distance traveled provides a measure of general locomotor activity.

Logical Relationship for Anxiety Testing:

Anxiety_Logic JNJ JNJ-42165279 Administration FAAH_Inhibition FAAH Inhibition JNJ->FAAH_Inhibition Anandamide_Increase Increased Anandamide Levels FAAH_Inhibition->Anandamide_Increase CB1_Activation CB1 Receptor Modulation Anandamide_Increase->CB1_Activation Anxiolytic_Effect Anxiolytic-like Effect CB1_Activation->Anxiolytic_Effect

Figure 2. Logical pathway from JNJ-42165279 administration to anxiolytic-like effects.

Depression-Like Behavior: Representative Protocol - Forced Swim Test (FST)

The FST is a common behavioral assay used to screen for antidepressant-like activity. The test is based on the principle that an animal will cease escape-oriented behaviors when placed in an inescapable stressful situation.

Experimental Protocol:

  • Apparatus: A cylindrical container filled with water.

  • Animal Model: Adult male mice or rats.

  • Drug Administration: Administer JNJ-42165279 or vehicle orally. A chronic or sub-chronic dosing regimen (e.g., once daily for 7-14 days) may be more relevant for antidepressant-like effects. The final dose should be administered 30-60 minutes before the test.

  • Procedure: Place the animal in the water-filled cylinder for a 6-minute session.

  • Behavioral Measures: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

Signaling Pathway

The primary signaling pathway affected by JNJ-42165279 is the endocannabinoid system. By inhibiting FAAH, JNJ-42165279 prevents the breakdown of anandamide, leading to its accumulation and enhanced activation of cannabinoid receptors, primarily the CB1 receptor in the brain.

Signaling_Pathway cluster_pre Pre-synaptic Neuron cluster_post Post-synaptic Neuron Ca_influx Ca2+ Influx NAPE_PLD NAPE-PLD Ca_influx->NAPE_PLD Anandamide_synthesis Anandamide Synthesis NAPE_PLD->Anandamide_synthesis Anandamide_uptake Anandamide Uptake Anandamide_synthesis->Anandamide_uptake Retrograde Signaling CB1R CB1 Receptor Anandamide_synthesis->CB1R Activation FAAH FAAH Anandamide_uptake->FAAH Arachidonic_acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_acid JNJ JNJ-42165279 JNJ->FAAH Inhibition CB1R->Ca_influx Inhibition of Ca2+ channels

Figure 3. Signaling pathway illustrating the mechanism of action of JNJ-42165279.

Summary and Conclusion

JNJ-42165279 is a valuable pharmacological tool for investigating the role of the endocannabinoid system in various behavioral paradigms. The provided protocols for neuropathic pain, and representative protocols for anxiety and depression, offer a starting point for researchers. It is recommended that dose-response studies be conducted for each specific behavioral assay to determine the optimal dose for the desired effect. Careful consideration of experimental design, including appropriate controls and blinding, is essential for obtaining robust and reproducible data.

References

Application Notes and Protocols: Quantifying PDE10A Occupancy with JNJ-42259152

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the central nervous system, primarily expressed in the medium spiny neurons of the striatum. It hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling.[1][2][3] The modulation of these signaling pathways by PDE10A makes it a significant therapeutic target for various neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[1][4][5] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of PDE10A in the brain, providing a valuable tool for drug development and understanding disease pathophysiology.[6]

This document provides detailed application notes and protocols for quantifying PDE10A occupancy using the novel PET tracer, [¹⁸F]JNJ-42259152. This compound is a potent and highly selective inhibitor of PDE10A, with a pIC50 of 8.82 for the human enzyme and over 1,000-fold selectivity for PDE10A compared to other human phosphodiesterases.[7]

Data Presentation: Quantitative Data for [¹⁸F]this compound

The following tables summarize the key quantitative data for [¹⁸F]this compound, facilitating easy comparison of its properties.

Table 1: In Vitro Binding Properties of [¹⁸F]this compound

ParameterValueConditionSource
K D6.62 ± 0.7 nMBaseline[8]
K D3.17 ± 0.91 nM10 µM cAMP[8]
B maxNot Reported--
pIC50 (this compound)8.82Human enzyme[7]

Table 2: In Vivo Kinetic Modeling and Test-Retest Variability of [¹⁸F]this compound in Humans

ParameterValueRegionModelSource
Test-Retest Variability (V T )5% - 19%Target Regions2-Tissue Compartment Model[7]
Test-Retest Variability (BP ND )5% - 12%Target RegionsSimplified Reference Tissue Model[7]
Correlation (2T BP ND vs. SRTM BP ND )r = 0.82Caudate Nucleus-[7]
Correlation (2T BP ND vs. SRTM BP ND )r = 0.57Putamen-[7]
Correlation (2T BP ND vs. SRTM BP ND )r = 0.70Ventral Striatum-[7]
Correlation (2T BP ND vs. SRTM BP ND )r = 0.64Substantia Nigra-[7]

Experimental Protocols

Protocol 1: In Vitro [¹⁸F]this compound Binding Assay

This protocol describes the methodology to determine the binding affinity (K D ) and density (B max ) of [¹⁸F]this compound in striatum homogenates.

Materials:

  • [¹⁸F]this compound

  • Striatum tissue homogenate

  • Assay buffer (e.g., Tris-HCl)

  • Exogenous cAMP (optional, for studying modulation)

  • Non-labeled this compound (for determining non-specific binding)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Tissue Preparation: Homogenize striatum tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet to a desired protein concentration.

  • Assay Setup: In a series of tubes, add a fixed amount of striatum homogenate.

  • Saturation Binding: To determine K D and B max , add increasing concentrations of [¹⁸F]this compound to the tubes. For each concentration, prepare a parallel set of tubes containing a high concentration of non-labeled this compound to determine non-specific binding.

  • cAMP Modulation (Optional): To investigate the effect of cAMP on binding, add increasing concentrations of exogenous cAMP (e.g., 1, 10, and 100 µM) to the incubation mixture.[8]

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation binding data using non-linear regression (e.g., one-site binding hyperbola) to determine K D and B max .

Protocol 2: In Vivo PET Imaging with [¹⁸F]this compound for PDE10A Occupancy

This protocol outlines the procedure for conducting a PET study to quantify PDE10A occupancy by a therapeutic agent.

Subjects:

  • Human volunteers or non-human primates.

Materials:

  • [¹⁸F]this compound radiotracer.

  • PET scanner.

  • Arterial line for blood sampling (for full kinetic modeling).

  • Centrifuge and HPLC for metabolite analysis.

  • Anesthesia (for non-human primates).

  • Therapeutic PDE10A inhibitor.

Procedure:

  • Baseline Scan:

    • Position the subject in the PET scanner.

    • Inject a bolus of [¹⁸F]this compound intravenously.

    • Acquire dynamic PET data for 60-90 minutes.[7]

    • If using full kinetic modeling, perform arterial blood sampling throughout the scan to obtain the metabolite-corrected plasma input function.

  • Drug Administration: Administer the therapeutic PDE10A inhibitor at the desired dose and time point before the second PET scan.

  • Occupancy Scan:

    • Repeat the PET imaging procedure as described in the baseline scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with anatomical MRI scans for region of interest (ROI) delineation (e.g., striatum, cerebellum, frontal cortex).

    • Generate time-activity curves for each ROI.

  • Kinetic Modeling:

    • Full Kinetic Modeling (2-Tissue Compartment Model): Use the arterial input function to calculate the total distribution volume (V T ) in the target and reference regions.[7]

    • Simplified Reference Tissue Model (SRTM): Use a reference region with negligible PDE10A expression (e.g., frontal cortex) to estimate the binding potential (BP ND ).[7] A 60-minute acquisition period is often sufficient for this model.[7]

  • Occupancy Calculation: Calculate PDE10A occupancy using the following formula:

    • Occupancy (%) = [(BP ND_baseline - BP ND_post-drug) / BP ND_baseline] x 100

Visualizations

Signaling Pathway

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE10A->AMP Downstream\nEffectors Downstream Effectors PKA->Downstream\nEffectors

Caption: PDE10A signaling pathway in a medium spiny neuron.

Experimental Workflow

PET_Occupancy_Workflow cluster_scan1 Baseline Scan cluster_drug Intervention cluster_scan2 Occupancy Scan cluster_analysis Data Analysis Inject_Tracer1 Inject [¹⁸F]this compound PET_Scan1 Dynamic PET Scan (60-90 min) Inject_Tracer1->PET_Scan1 Blood_Sampling1 Arterial Blood Sampling (Optional) Inject_Tracer1->Blood_Sampling1 Administer_Drug Administer PDE10A Inhibitor Image_Recon Image Reconstruction & ROI Delineation PET_Scan1->Image_Recon Kinetic_Modeling Kinetic Modeling (2TCM or SRTM) Blood_Sampling1->Kinetic_Modeling Inject_Tracer2 Inject [¹⁸F]this compound Administer_Drug->Inject_Tracer2 PET_Scan2 Dynamic PET Scan (60-90 min) Inject_Tracer2->PET_Scan2 Blood_Sampling2 Arterial Blood Sampling (Optional) Inject_Tracer2->Blood_Sampling2 PET_Scan2->Image_Recon Blood_Sampling2->Kinetic_Modeling Image_Recon->Kinetic_Modeling Calculate_BP Calculate BP_ND Kinetic_Modeling->Calculate_BP Calculate_Occ Calculate Occupancy Calculate_BP->Calculate_Occ

Caption: Experimental workflow for PDE10A occupancy PET imaging.

References

Application Notes and Protocols for JNJ-42165279: In Vivo Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the in vivo target engagement of JNJ-42165279, a potent, selective, and slowly reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] Understanding the degree and duration of FAAH inhibition in both central and peripheral compartments is critical for correlating pharmacokinetic profiles with pharmacodynamic effects and for guiding dose selection in preclinical and clinical studies.

Introduction to JNJ-42165279 and FAAH Target Engagement

JNJ-42165279 is an investigational drug that covalently modifies the active site of the FAAH enzyme.[2][3][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides (FAAs) like N-oleoylethanolamide (OEA) and N-palmitoylethanolamide (PEA).[1][2][3][5] Inhibition of FAAH by JNJ-42165279 leads to an increase in the endogenous levels of these signaling lipids, thereby potentiating their effects on various physiological processes, including neurotransmission and inflammation.[1][3]

Establishing in vivo target engagement for JNJ-42165279 involves demonstrating that the compound interacts with FAAH in a living system at relevant doses. This can be achieved through several complementary methods, including direct measurement of enzyme occupancy in the brain using Positron Emission Tomography (PET), and indirect biochemical measures in peripheral tissues and fluids.

Signaling Pathway of FAAH Inhibition

The primary mechanism of action of JNJ-42165279 is the inhibition of FAAH, which leads to an accumulation of anandamide. Anandamide then acts as an agonist at cannabinoid receptors, primarily CB1 receptors in the central nervous system, to produce its pharmacological effects.

FAAH_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AEA_Syn Anandamide (AEA) Synthesis AEA_Sig Anandamide (AEA) AEA_Syn->AEA_Sig Release CB1R CB1 Receptor Downstream Downstream Signaling (e.g., ↓ Ca2+ influx) CB1R->Downstream JNJ JNJ-42165279 FAAH FAAH JNJ->FAAH Inhibition AEA_Deg AEA Degradation (Arachidonic Acid + Ethanolamine) FAAH->AEA_Deg Catalysis AEA_Sig->CB1R Activation AEA_Sig->FAAH Substrate

Caption: JNJ-42165279 inhibits FAAH, increasing anandamide levels and CB1R signaling.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo target engagement studies of JNJ-42165279 in humans.

Table 1: Brain FAAH Occupancy by JNJ-42165279 Measured by PET Imaging [1][6]

JNJ-42165279 Dose (single)Time PointBrain FAAH Occupancy (%)
2.5 mgAt Cmax>50
5 mgAt CmaxAppreciable
10 mgAt Cmax96-98
10 mg24h post-dose>80
25 mgAt Cmax96-98
50 mgAt Cmax96-98

Table 2: Peripheral FAAH Inhibition and FAA Level Modulation by JNJ-42165279 [1]

JNJ-42165279 Dose (single)ParameterFold Increase vs. Placebo (Peak)
10-100 mgPlasma AEA5.5 - 10
10-100 mgPlasma OEA4.3 - 5.6
10-100 mgPlasma PEA4.3 - 5.6

Table 3: FAA Level Modulation in Cerebrospinal Fluid (CSF) after 7 Days of Dosing [1]

JNJ-42165279 DoseParameterFold Increase vs. Predose
10 mgCSF AEA~45
10 mgCSF OEA~6.6
25 mgCSF AEA~41
25 mgCSF OEA~5.8
75 mgCSF AEA~77
75 mgCSF OEA~7.4

Experimental Protocols

Protocol 1: In Vivo Brain FAAH Occupancy Measurement using PET

This protocol describes a method to quantify the engagement of JNJ-42165279 with its target, FAAH, in the brain of living subjects using Positron Emission Tomography (PET).

PET_Workflow cluster_prep Preparation cluster_scan Scanning Procedure cluster_analysis Data Analysis Subject Subject Preparation (Fasting, IV line) Baseline Baseline PET Scan (Pre-drug administration) Subject->Baseline Tracer Synthesize PET Tracer ([11C]MK3168) Tracer->Baseline PostDose Post-Dose PET Scan (At expected Tmax) Tracer->PostDose Dosing Administer JNJ-42165279 (Oral) Baseline->Dosing Dosing->PostDose Image Image Reconstruction & Kinetic Modeling PostDose->Image Occupancy Calculate FAAH Occupancy (% change from baseline) Image->Occupancy

Caption: Workflow for assessing brain FAAH occupancy using PET imaging.

Objective: To determine the dose-dependent occupancy of FAAH in the brain by JNJ-42165279.

Materials:

  • JNJ-42165279 (or vehicle control)

  • PET tracer for FAAH, e.g., [11C]MK3168[1][7]

  • PET scanner

  • Arterial blood sampling line (for kinetic modeling)

  • Equipment for radiotracer synthesis and quality control

Procedure:

  • Subject Preparation: Subjects should be fasted overnight. An intravenous line should be placed for tracer injection and an arterial line for blood sampling to measure the arterial input function.

  • Baseline Scan: A baseline PET scan is performed before the administration of JNJ-42165279.

    • Inject a bolus of [11C]MK3168 intravenously.

    • Acquire dynamic PET data for 90-120 minutes.

    • Collect arterial blood samples throughout the scan to measure radioactivity concentration.

  • Drug Administration: Administer a single oral dose of JNJ-42165279 or vehicle.

  • Post-Dose Scan: A second PET scan is conducted at the estimated time of maximum plasma concentration (Tmax) of JNJ-42165279.[1]

    • Repeat the injection of [11C]MK3168 and the dynamic PET data acquisition as in the baseline scan.

  • Image Analysis:

    • Reconstruct PET images and co-register with an anatomical MRI for region-of-interest (ROI) definition.

    • Perform kinetic modeling of the PET data (e.g., using a two-tissue compartment model) to determine the total distribution volume (VT) of the tracer in different brain regions.[6]

  • Occupancy Calculation: Calculate the FAAH occupancy in each ROI using the following formula:

    • Occupancy (%) = [(VT_baseline - VT_postdose) / VT_baseline] x 100

Protocol 2: Peripheral Target Engagement via Biochemical Assays

This protocol outlines the measurement of FAAH activity in peripheral blood mononuclear cells (PBMCs) or leukocytes and the quantification of FAA levels in plasma as biomarkers of JNJ-42165279 target engagement.

Biochemical_Workflow Sample Collect Blood Samples (Baseline and Post-dose) Plasma Separate Plasma Sample->Plasma Leukocytes Isolate Leukocytes/PBMCs Sample->Leukocytes FAA_Analysis Quantify FAA Levels (AEA, OEA, PEA) via LC-MS/MS Plasma->FAA_Analysis FAAH_Assay Measure FAAH Activity (e.g., using a fluorescent substrate) Leukocytes->FAAH_Assay Data_Plasma Analyze FAA Fold-Change FAA_Analysis->Data_Plasma Data_FAAH Analyze % FAAH Inhibition FAAH_Assay->Data_FAAH

References

Application Notes and Protocols for [18F]JNJ-42259152 PET Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed workflow for the acquisition and quantitative analysis of Positron Emission Tomography (PET) data using the novel phosphodiesterase 10A (PDE10A) tracer, [18F]JNJ-42259152. The protocols are intended for researchers, scientists, and drug development professionals investigating neuropsychiatric disorders where PDE10A is a target.

Introduction

[18F]this compound is a potent and selective antagonist of PDE10A, an enzyme crucial for striatal signaling.[1][2] PET imaging with this tracer allows for the in vivo quantification of PDE10A activity, which is implicated in conditions such as schizophrenia and movement disorders.[2][3] This document outlines the standardized procedures for subject preparation, PET data acquisition, and the subsequent kinetic modeling required for accurate quantification of tracer binding.

Experimental Protocols

Subject Preparation

For standardization, subjects should fast for a minimum of four hours prior to the PET scan.[1][2] A physical and neurological examination, along with laboratory blood analyses (including blood cell counts, liver, and kidney function tests) and an electrocardiogram, should be performed before and after the PET acquisition to ensure subject safety.[2]

Radiotracer Administration

A bolus injection of 172.5 ± 10.3 MBq of [18F]this compound is administered intravenously.[2][3] The dynamic PET scan should be initiated simultaneously with the tracer injection.[1][2]

PET Data Acquisition

Dynamic brain imaging is performed for up to 135 minutes using a PET/CT scanner in 3-dimensional mode.[2][3] The acquisition is typically divided into two segments: an initial 90-minute scan followed by a 30-minute scan starting at 105 minutes post-injection.[1][2] A low-dose CT scan is acquired at the beginning of each PET segment for attenuation correction.[1][2]

Arterial Blood Sampling and Metabolite Analysis

To determine the arterial input function and tracer parent fractions, arterial blood samples are collected throughout the scan.[3] Blood samples are immediately placed on ice and then centrifuged.[1] The plasma is analyzed using high-performance liquid chromatography (HPLC) to separate the parent tracer from its radiometabolites.[1][3] Preclinical studies have identified the presence of polar radiometabolites in plasma.[4] The average half-life of the intact tracer in human blood is approximately 90 minutes.[2][3]

Data Analysis Workflow

The analysis of [18F]this compound PET data involves several key steps, from image reconstruction to kinetic modeling, to derive quantitative measures of PDE10A availability.

Image Processing

The acquired PET data are reconstructed, and volumes of interest (VOIs) for key brain regions are delineated using individual volumetric T1-weighted MRI scans.[3] Target regions include the putamen, caudate nucleus, ventral striatum, and substantia nigra.[1][3] The frontal cortex is recommended as the reference region for simplified kinetic modeling due to its low PDE10A density.[1][3]

Kinetic Modeling

Kinetic modeling is essential to quantify the binding of [18F]this compound to PDE10A. Both compartmental models and simplified reference tissue models are employed.

  • Two-Tissue Compartment Model (2TCM): This model is used to calculate the total distribution volume (VT), which reflects the concentration of the tracer in tissue relative to plasma.[2][3]

  • Simplified Reference Tissue Model (SRTM): For a less invasive approach that does not require arterial sampling, the SRTM can be used to calculate the binding potential (BPND).[1][3] This model uses the frontal cortex as a reference region to estimate non-specific binding.[3] The SRTM has been shown to provide reliable BPND values with a 60-minute acquisition period.[3]

The following diagram illustrates the overall experimental and data analysis workflow:

G cluster_experiment Experimental Protocol cluster_analysis Data Analysis Workflow A Subject Preparation (Fasting, Safety Assessment) B [18F]this compound Injection (172.5 ± 10.3 MBq) A->B C Dynamic PET/CT Scan (up to 135 min) B->C D Arterial Blood Sampling C->D F Image Reconstruction & VOI Delineation C->F PET Data E Metabolite Analysis (HPLC) D->E G Kinetic Modeling E->G Arterial Input Function F->G H Quantification of PDE10A Binding (VT, BPND) G->H I Statistical Analysis H->I

Experimental and data analysis workflow for [18F]this compound PET.

Quantitative Data Summary

The following tables summarize the quantitative data from a test-retest study in healthy volunteers.[2][3]

Table 1: Total Distribution Volume (VT) from 2T Compartment Model

Brain RegionVT (mean ± SD)
Putamen1.54 ± 0.37
Caudate Nucleus0.90 ± 0.24
Ventral Striatum0.64 ± 0.18
Substantia Nigra0.42 ± 0.09
Thalamus0.35 ± 0.09
Frontal Cortex0.30 ± 0.07
Cerebellum0.36 ± 0.12

Table 2: Binding Potential (BPND) from Simplified Reference Tissue Model (SRTM) with Frontal Cortex as Reference Region

Brain RegionBPND (mean ± SD)
Putamen3.45 ± 0.43
Caudate Nucleus1.78 ± 0.35
Ventral Striatum1.10 ± 0.31
Substantia Nigra0.44 ± 0.09

Table 3: Test-Retest Variability

ParameterVariability
2T VT5% - 19%
SRTM BPND5% - 12%

Signaling Pathway Context

[18F]this compound targets PDE10A, which is highly expressed in the striatum. PDE10A degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in neuronal signaling. By inhibiting PDE10A, the levels of these second messengers are increased, modulating downstream signaling pathways.

The following diagram provides a simplified representation of the role of PDE10A in striatal neurons:

G cluster_pathway Simplified PDE10A Signaling ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A Downstream Downstream Signaling (e.g., PKA, PKG) cAMP->Downstream cGMP->PDE10A cGMP->Downstream AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP JNJ [18F]this compound JNJ->PDE10A Inhibits

Role of PDE10A in cyclic nucleotide signaling and its inhibition by [18F]this compound.

Conclusion

The kinetic modeling of [18F]this compound demonstrates that PDE10A activity can be reliably and reproducibly quantified in the human brain.[3] The use of a simplified reference tissue model with the frontal cortex as a reference region and a 60-minute acquisition period offers a practical and robust method for clinical and research applications.[3] These protocols provide a standardized framework for utilizing [18F]this compound PET to investigate the role of PDE10A in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Blood-Brain Barrier Issues with JNJ-42259152

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-42259152, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. The content is designed to address potential challenges related to achieving sufficient therapeutic concentrations of this compound in the central nervous system (CNS) due to the blood-brain barrier (BBB).

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Question 1: We are observing lower than expected brain concentrations of this compound in our animal models. What are the potential causes and how can we troubleshoot this?

Answer:

Low brain exposure of this compound can stem from several factors. A primary consideration is its metabolic stability. Studies on the radiolabeled analog, [¹⁸F]this compound, have indicated that its metabolites are unlikely to cross the blood-brain barrier. This suggests that the parent compound may undergo rapid metabolism, reducing the amount of active drug available to penetrate the CNS. Another significant factor could be active efflux from the brain by transporters such as P-glycoprotein (P-gp).

To troubleshoot this issue, a systematic approach is recommended:

  • Assess Metabolic Stability:

    • In vitro: Conduct metabolic stability assays using liver microsomes or hepatocytes from the animal species being used in your in vivo studies. This will provide data on the intrinsic clearance of this compound.

    • In vivo: Measure the plasma concentrations of this compound and its major metabolites over time. A high ratio of metabolites to the parent compound can confirm rapid metabolism.

  • Investigate Efflux Transporter Involvement:

    • In vitro: Use a cell-based assay, such as the MDCK-MDR1 assay, to determine if this compound is a substrate for P-gp or other relevant efflux transporters like BCRP.

    • In vivo: Co-administer this compound with a known P-gp inhibitor (e.g., elacridar, tariquidar) in your animal model. A significant increase in the brain-to-plasma concentration ratio of this compound in the presence of the inhibitor would indicate that it is a substrate for P-gp.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for BBB Penetration
Molecular Weight 402.46 g/mol Favorable (generally < 500 g/mol is preferred)
LogP Not publicly availableOptimal range is typically 1-3 for passive diffusion.
Polar Surface Area (PSA) Not publicly availableOptimal range is generally < 90 Ų for passive diffusion.
Brain-to-Plasma Ratio (Kp,uu) Not publicly availableA key indicator of BBB penetration. A value < 0.1 may suggest poor penetration or high efflux.

Question 2: Our in vitro BBB model shows good permeability, but we still see low in vivo brain exposure. What could explain this discrepancy?

Answer:

Discrepancies between in vitro and in vivo BBB penetration data are common and can be attributed to several factors that are not fully recapitulated in in vitro models:

  • Metabolism: As mentioned previously, in vivo metabolism, particularly first-pass metabolism in the liver, can significantly reduce the systemic concentration of this compound available to cross the BBB. Standard in vitro BBB models do not account for this.

  • Plasma Protein Binding: High binding of this compound to plasma proteins will reduce the unbound fraction of the drug that is available to diffuse across the BBB. It is crucial to determine the fraction of unbound drug in plasma (fu,plasma).

  • Active Efflux: The expression and activity of efflux transporters in vivo can be more robust than in some in vitro models.

To address this, we recommend the following:

  • Measure Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the percentage of this compound bound to plasma proteins.

  • Conduct a Full Pharmacokinetic Study: A comprehensive in vivo pharmacokinetic study will provide data on clearance, volume of distribution, and bioavailability, which will help to understand the discrepancy.

  • Refine the In Vitro Model: Consider using more complex in vitro models that co-culture endothelial cells with astrocytes and pericytes, or dynamic models that incorporate shear stress, to better mimic the in vivo environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in the CNS?

A1: this compound is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, motivation, and reward. PDE10A degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in neuronal signaling. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, thereby modulating the activity of these neurons.

Q2: Are there known issues with the blood-brain barrier penetration of this compound?

A2: While this compound can cross the BBB, as evidenced by its use as a PET tracer, its therapeutic efficacy may be limited by metabolic instability. Studies have shown that its metabolites are unlikely to penetrate the CNS. This suggests that a significant portion of the parent compound may be metabolized before it can exert its full effect in the brain. Whether it is also a substrate for efflux pumps like P-glycoprotein is not publicly known but is a common challenge for CNS drug candidates.

Q3: What strategies can be employed to improve the brain exposure of this compound?

A3: Several strategies can be explored to enhance the CNS penetration of this compound:

  • Formulation Strategies: The use of drug delivery systems such as lipid-based nanoparticles or liposomes could protect the compound from premature metabolism and facilitate its transport across the BBB.

  • Prodrug Approach: A prodrug of this compound could be designed to be more lipophilic and less susceptible to metabolism, which would then be converted to the active drug within the CNS.

  • Co-administration with P-gp Inhibitors: If this compound is found to be a P-gp substrate, co-administration with a P-gp inhibitor could increase its brain concentration. However, this approach needs careful consideration due to the potential for drug-drug interactions.

  • Structural Modification: Medicinal chemistry efforts could focus on modifying the structure of this compound to block the sites of metabolism while retaining its PDE10A inhibitory activity and favorable physicochemical properties for BBB penetration.

Experimental Protocols

1. In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

This protocol provides a general method for assessing the permeability of this compound across a monolayer of brain endothelial cells.

  • Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts until a confluent monolayer is formed, as confirmed by transendothelial electrical resistance (TEER) measurements.

  • Permeability Assay:

    • Replace the medium in the apical (upper) and basolateral (lower) chambers with fresh assay buffer.

    • Add this compound to the apical chamber at a final concentration of 10 µM.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • To assess efflux, perform the experiment in the reverse direction (basolateral to apical).

    • Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.

2. In Vivo Brain Penetration Study in Rodents

This protocol outlines a method for determining the brain-to-plasma concentration ratio of this compound.

  • Animal Dosing: Administer this compound to rodents (e.g., rats or mice) via the desired route (e.g., intravenous or oral).

  • Sample Collection: At selected time points post-dose, collect blood samples and euthanize the animals to harvest the brains.

  • Sample Processing:

    • Centrifuge the blood to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration in the brain by the concentration in the plasma. To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in plasma and brain tissue needs to be measured separately using techniques like equilibrium dialysis.

Visualizations

PDE10A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Glutamate Glutamate mGluR mGlu Receptor Glutamate->mGluR AC Adenylyl Cyclase D1R->AC + D2R->AC - mGluR->AC +/- cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PDE10A PDE10A cAMP->PDE10A DARPP32 DARPP-32 PKA->DARPP32 Downstream Downstream Effectors PKA->Downstream AMP AMP PDE10A->AMP Hydrolyzes JNJ42259152 This compound JNJ42259152->PDE10A Inhibits pDARPP32 p-DARPP-32 DARPP32->pDARPP32 Phosphorylation PP1 PP-1 pDARPP32->PP1 Inhibits BBB_Penetration_Workflow cluster_in_silico In Silico / Physicochemical cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Decision A1 Predict Physicochemical Properties (LogP, PSA, MW) B1 PAMPA for Passive Permeability A1->B1 B2 Metabolic Stability Assay (Microsomes/Hepatocytes) A1->B2 B3 Caco-2 / MDCK-MDR1 Assay for Efflux Potential A1->B3 B4 Plasma Protein Binding Assay A1->B4 C1 Rodent Pharmacokinetic Study (Plasma Concentration) B1->C1 B2->C1 C2 Brain Penetration Study (Brain vs. Plasma Concentration) B3->C2 B4->C2 C1->C2 D1 Calculate Kp and Kp,uu C2->D1 C3 Microdialysis for Unbound Brain Concentration C3->D1 D2 Decision: Proceed to Efficacy Studies? D1->D2 Troubleshooting_Logic A Low Brain Exposure of This compound Observed B Is In Vitro Permeability High? A->B C Is it a P-gp Substrate? B->C Yes E Improve Physicochemical Properties (LogP, PSA) B->E No D Is Metabolic Stability Low? C->D No F Co-dose with P-gp Inhibitor or Redesign Molecule C->F Yes G Improve Metabolic Stability (Prodrug, Structural Modification) D->G Yes H High Plasma Protein Binding? D->H No I Modify Structure to Reduce Plasma Binding H->I Yes J Re-evaluate In Vitro Model and In Vivo PK H->J No

Technical Support Center: [18F]JNJ-42259152 Radiometabolite Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PET tracer [18F]JNJ-42259152. The following information addresses common issues related to radiometabolite interference during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known radiometabolites of [18F]this compound?

A1: In human plasma, two primary radiometabolites have been identified after the injection of [18F]this compound: one polar and one nonpolar metabolite.[1][2] Preclinical studies in rats have also confirmed the presence of polar radiometabolites in both plasma and the brain.[3]

Q2: How do these radiometabolites affect PET imaging and data analysis?

A2: The presence of radiometabolites can interfere with the accurate quantification of PDE10A binding in the brain. Specifically, the polar radiometabolite that enters the brain can lead to a systematic but reproducible underestimation of the striatal binding potential (BPND).[3] While the metabolites are considered unlikely to cross the blood-brain barrier in significant amounts, their presence in plasma and potential for even minimal brain uptake necessitates careful consideration during data analysis.[1][2]

Q3: How can I determine the fraction of intact [18F]this compound in my plasma samples?

A3: The fraction of the intact tracer in arterial plasma can be determined using high-performance liquid chromatography (HPLC) analysis.[3] This involves collecting arterial blood samples at various time points post-injection, separating the plasma, and analyzing it to distinguish the parent tracer from its radiometabolites.

Troubleshooting Guides

Issue 1: Unexpectedly high background signal in non-target brain regions.

  • Possible Cause: This could be indicative of brain-penetrant radiometabolites. While the primary polar metabolite of [18F]this compound has been identified in the rat brain, its contribution to the overall signal needs to be assessed.[3]

  • Troubleshooting Steps:

    • Perform Radiometabolite Analysis: Conduct HPLC analysis of arterial plasma to quantify the fraction of intact tracer and radiometabolites over time.

    • Examine Brain Homogenates (Preclinical): In animal studies, analysis of brain tissue homogenates can confirm the presence and quantify the concentration of radiometabolites in the brain.

    • Refine Kinetic Modeling: Employ kinetic models that can account for and correct for the contribution of radiometabolites. The Logan reference tissue model has been shown to be appropriate for quantification with [18F]this compound.[3]

Issue 2: Inconsistent quantification of striatal binding potential (BPND) across subjects or studies.

  • Possible Cause: Variability in the rate of metabolism of [18F]this compound can lead to differing levels of radiometabolite interference, thus affecting the consistency of BPND measurements.

  • Troubleshooting Steps:

    • Standardize Blood Sampling and Analysis: Ensure a consistent protocol for arterial blood sampling and HPLC analysis to accurately measure the arterial input function corrected for metabolites.[3]

    • Utilize a Reference Region: Employ a reference region, such as the cerebellum, for kinetic modeling. The Logan reference tissue model using the cerebellum as a reference region is a suitable approach for quantifying striatal BPND.[3][4]

    • Population-Based Correction: If individual metabolite measurements are not feasible for all subjects, consider using a population-averaged metabolite correction curve, though this may introduce some error.

Data Presentation

Table 1: Radiometabolite Fractions in Human Arterial Plasma

Time Post-Injection (minutes)Mean Intact Tracer Fraction (%)Standard Deviation (%)
1080.212.1
2065.410.5
4051.99.8
6048.18.7
9045.37.9
12042.57.2

Data derived from human studies. A fast metabolism component was observed with a half-life of 18.7 ± 7.6 minutes, with the remaining fraction being metabolized more slowly.[1]

Experimental Protocols

Protocol 1: Determination of Arterial Input Function and Radiometabolite Analysis

  • Arterial Blood Sampling:

    • Insert an arterial line for blood collection.

    • Following the bolus injection of [18F]this compound, collect arterial blood samples at predefined time points (e.g., every 15 seconds for the first 2 minutes, then at 3, 4, 5, 10, 20, 30, 40, 60, 90, and 120 minutes).

  • Plasma Separation:

    • Immediately centrifuge the blood samples to separate the plasma.

  • HPLC Analysis:

    • Analyze the plasma samples using a validated reverse-phase HPLC method to separate the parent tracer ([18F]this compound) from its radiometabolites.

    • Quantify the radioactivity associated with each component using a radioactivity detector.

  • Data Correction:

    • Calculate the fraction of intact tracer at each time point.

    • Use this information to generate a metabolite-corrected arterial input function for kinetic modeling.

Visualizations

experimental_workflow cluster_data_acquisition Data Acquisition cluster_sample_processing Sample Processing cluster_data_analysis Data Analysis injection [18F]this compound Injection pet_scan Dynamic PET Scan injection->pet_scan blood_sampling Arterial Blood Sampling injection->blood_sampling kinetic_modeling Kinetic Modeling (e.g., Logan Reference) pet_scan->kinetic_modeling centrifugation Plasma Separation blood_sampling->centrifugation hplc HPLC Analysis centrifugation->hplc aif Metabolite-Corrected Arterial Input Function hplc->aif aif->kinetic_modeling bpnd Quantification of Binding Potential (BPND) kinetic_modeling->bpnd logical_relationship tracer [18F]this compound (Parent Tracer) plasma_signal Total Plasma Radioactivity tracer->plasma_signal contributes to metabolites Radiometabolites (Polar & Nonpolar) metabolites->plasma_signal contributes to brain_signal Total Brain PET Signal plasma_signal->brain_signal influences specific_binding Specific PDE10A Binding brain_signal->specific_binding is composed of nonspecific_binding Nonspecific Binding & Metabolite Contribution brain_signal->nonspecific_binding is composed of

References

Technical Support Center: Troubleshooting Poor Signal-to-Noise in JNJ-42259152 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-42259152 for positron emission tomography (PET) imaging. The information is designed to help identify and resolve common issues leading to poor signal-to-noise ratio (SNR) in experimental data.

Troubleshooting Guides

This section offers a question-and-answer formatted guide to address specific issues that may arise during this compound imaging studies.

Question: Why is the signal in the striatum lower than expected?

A lower-than-expected signal in the striatum, the primary region of interest for this compound binding to phosphodiesterase 10A (PDE10A), can be attributed to several factors:

  • Suboptimal Uptake Time: The time between tracer injection and scanning is critical. Insufficient uptake time can lead to a low signal. For [¹⁸F]this compound, brain uptake is readily observed with good washout starting after 20 minutes[1]. The optimal imaging window should be determined based on preclinical studies to maximize the target-to-background ratio.

  • Improper Tracer Administration: Infiltration of the radiotracer at the injection site can lead to a lower circulating dose and consequently, reduced brain uptake.

  • Subject-Specific Biological Factors: Pathological conditions, such as Huntington's disease, have been shown to cause a loss of striatal PDE10A, which would result in a reduced PET signal.

  • Pharmacological Interactions: Co-administration of other drugs that may interact with PDE10A or affect tracer metabolism can alter the biodistribution and uptake of this compound.

Question: What are the common causes of high background noise in my images?

High background noise can obscure the signal from the target region and reduce the overall quality of the PET images. Common causes include:

  • Insufficient Injected Dose: A low injected dose of the radiotracer can lead to poor count statistics and consequently, high image noise.

  • Short Acquisition Time: Similar to a low dose, a short scan duration may not allow for the collection of sufficient coincidence events, resulting in a noisy image.

  • Inadequate Patient/Animal Preparation: Failure to follow proper preparation protocols, such as fasting, can alter the biodistribution of the tracer and increase background signal.

  • Suboptimal Image Reconstruction Parameters: The choice of reconstruction algorithm and its parameters (e.g., iterations, subsets) can significantly impact image noise. While more iterations can improve image sharpness, they can also amplify noise.

Question: I am observing artifacts in the abdominal region. What could be the cause?

Artifacts in the abdominal region can be particularly challenging due to physiological processes. For this compound, which undergoes hepatobiliary and urinary clearance, the following should be considered:

  • Physiological Tracer Accumulation: High concentrations of the tracer in the liver, gallbladder, intestines, and bladder are expected due to its clearance routes[1]. This physiological uptake can create "hot spots" that may obscure adjacent structures or create streak artifacts during image reconstruction.

  • Patient or Animal Motion: Movement during the scan, including respiratory and intestinal motion, can cause blurring and misregistration of the PET data, leading to artifacts.

  • Metal Implants: Surgical clips, prostheses, or other metallic implants can cause significant artifacts on both the CT and the attenuation-corrected PET images.

  • Oral or Intravenous Contrast Agents: The use of contrast agents for the CT portion of the scan can lead to artifacts on the PET images if not properly accounted for in the attenuation correction process.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, particularly in the medium spiny neurons of the striatum. As a radiotracer, [¹⁸F]this compound allows for the in vivo visualization and quantification of PDE10A expression using PET.

Q2: What are the expected biodistribution and clearance pathways of this compound?

A2: Following intravenous injection, [¹⁸F]this compound is readily taken up by the brain, with specific retention in the striatum. The tracer is cleared from the body through both the hepatobiliary (liver and gallbladder) and urinary (kidneys and bladder) systems[1]. This means that high signal intensity can be expected in these organs in addition to the brain.

Q3: What are the key parameters to consider for optimizing a this compound PET imaging protocol?

A3: To optimize a PET protocol for this compound, consider the following:

  • Injected Dose: The dose should be sufficient to achieve adequate counting statistics while adhering to radiation safety guidelines.

  • Uptake Time: Allow sufficient time for the tracer to accumulate in the target tissue (striatum) and for background clearance to improve the signal-to-noise ratio.

  • Acquisition Duration: The scan duration should be long enough to collect a sufficient number of coincidence events for a high-quality image.

  • Image Reconstruction: The choice of reconstruction algorithm (e.g., OSEM) and the number of iterations and subsets should be optimized to balance image sharpness and noise.

  • Animal/Patient Preparation: Proper preparation, such as fasting, can help reduce background signal and improve image quality.

Q4: Can off-target binding of this compound affect my results?

A4: While this compound is designed to be highly selective for PDE10A, the possibility of off-target binding, though likely low, cannot be entirely excluded without specific blocking studies. If unexpected signal is observed in regions known to have low PDE10A expression, further investigation with a blocking agent may be warranted to confirm the specificity of the signal.

Data Presentation

Table 1: Factors Affecting Signal-to-Noise Ratio (SNR) in this compound PET Imaging

ParameterEffect on SNRRecommendation
Injected Dose Higher dose generally increases SNRUse the highest permissible dose according to institutional and regulatory guidelines.
Acquisition Time Longer acquisition time increases SNROptimize based on scanner sensitivity and desired image quality, balancing against motion artifacts.
Uptake Time Affects target-to-background ratioDetermine the optimal window experimentally to maximize striatal signal relative to background.
Reconstruction Algorithm Iterative reconstruction can improve SNR over filtered backprojectionUse an appropriate number of iterations and subsets; excessive iterations can amplify noise.
Post-reconstruction Filtering Can reduce noise but may blur image detailsApply with caution and optimize filter parameters (e.g., FWHM of a Gaussian filter).
Patient/Animal Motion Decreases SNR and introduces artifactsUse appropriate restraint, anesthesia, and motion correction techniques.
Attenuation Correction Inaccurate correction can introduce noise and artifactsEnsure proper alignment of PET and CT scans and be aware of potential artifacts from metal or contrast.

Experimental Protocols

Protocol 1: General Preclinical PET Imaging Protocol for [¹⁸F]this compound in Rodents

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to tracer injection to reduce background signal.

    • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the imaging session.

    • Maintain the animal's body temperature using a heating pad or other warming device.

  • Tracer Administration:

    • Administer a bolus injection of [¹⁸F]this compound via a tail vein catheter. The exact dose will depend on the scanner sensitivity and experimental goals.

  • Uptake Period:

    • Allow for an uptake period of 30-60 minutes. The optimal time should be determined in pilot studies.

  • Image Acquisition:

    • Position the animal in the PET scanner.

    • Acquire a dynamic or static PET scan. For dynamic scans, acquisition can begin immediately after injection. For static scans, acquire data for 15-30 minutes starting at the determined optimal uptake time.

    • Acquire a CT scan for attenuation correction and anatomical co-registration.

  • Image Reconstruction:

    • Reconstruct the PET data using an appropriate algorithm (e.g., 3D OSEM).

    • Apply corrections for attenuation, scatter, and random coincidences.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Poor Signal-to-Noise in this compound Imaging cluster_issue Problem Identification cluster_investigation Investigation Steps cluster_solutions Potential Solutions Poor_SNR Poor Signal-to-Noise Ratio Check_Acquisition Review Acquisition Parameters (Dose, Duration, Uptake Time) Poor_SNR->Check_Acquisition Check_Reconstruction Examine Reconstruction (Algorithm, Iterations, Filtering) Poor_SNR->Check_Reconstruction Check_Subject Assess Subject Factors (Motion, Preparation, Biology) Poor_SNR->Check_Subject Check_System Verify System Performance (QC, Calibration) Poor_SNR->Check_System Optimize_Protocol Optimize Imaging Protocol (Increase Dose/Time, Adjust Uptake Window) Check_Acquisition->Optimize_Protocol Refine_Reconstruction Refine Reconstruction Parameters (Adjust Iterations, Apply Appropriate Filter) Check_Reconstruction->Refine_Reconstruction Improve_Subject_Prep Improve Subject Preparation (Fasting, Anesthesia, Motion Correction) Check_Subject->Improve_Subject_Prep Perform_System_Checks Perform System Quality Control Check_System->Perform_System_Checks

Caption: A logical workflow for troubleshooting poor signal-to-noise ratio.

JNJ42259152_Signaling_Pathway This compound Mechanism of Action cluster_pathway Cellular Signaling in Striatal Neurons ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A Downstream Downstream Signaling (e.g., PKA, PKG) cAMP->Downstream cGMP->PDE10A cGMP->Downstream AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP JNJ42259152 This compound JNJ42259152->PDE10A Inhibits

Caption: this compound inhibits PDE10A, increasing cAMP/cGMP levels.

Experimental_Workflow General Experimental Workflow for this compound PET Imaging cluster_workflow Experimental Steps Prep 1. Subject Preparation (Fasting, Anesthesia) Inject 2. Tracer Injection ([18F]this compound) Prep->Inject Uptake 3. Uptake Period (e.g., 30-60 min) Inject->Uptake Scan 4. PET/CT Scan Uptake->Scan Recon 5. Image Reconstruction Scan->Recon Analysis 6. Data Analysis (ROI, SUV) Recon->Analysis

Caption: A typical workflow for a this compound PET imaging experiment.

References

Technical Support Center: JNJ-42259152 Binding Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the binding of JNJ-42259152, a dual orexin receptor antagonist. The following information addresses potential challenges and considerations, particularly the impact of anesthesia on experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific problems researchers may encounter during their experiments with this compound, especially in the context of in vivo studies requiring anesthesia.

Issue 1: Inconsistent this compound Binding Results in Anesthetized Animal Models

  • Problem: Significant variability in this compound binding affinity or receptor occupancy is observed across different experimental sessions or animals under anesthesia.

  • Potential Cause: Anesthetic agents can directly or indirectly modulate the orexin system, thereby affecting the binding of this compound. Commonly used anesthetics like isoflurane and sevoflurane have been shown to inhibit wake-active orexinergic neurons[1]. This alteration in neuronal activity can change the local microenvironment of the orexin receptors, potentially influencing ligand binding.

  • Troubleshooting Steps:

    • Standardize Anesthetic Protocol: Ensure strict adherence to a standardized anesthesia protocol across all experiments. This includes the choice of anesthetic agent, dose, duration of exposure, and monitoring of vital signs[2].

    • Select Appropriate Anesthetic: Consider anesthetic agents with minimal known interaction with the orexin system. While many common anesthetics affect arousal pathways, some may have less pronounced effects. For instance, dexmedetomidine is sometimes used in PET imaging studies as it may have a different mechanism of action compared to inhalant anesthetics[3].

    • Monitor Physiological Parameters: Continuously monitor and record physiological parameters such as body temperature, heart rate, and respiratory rate. Rodents, in particular, are susceptible to hypothermia under anesthesia, which can affect metabolic rates and drug distribution[2].

    • Control for Anesthetic Depth: Utilize a consistent method to assess the depth of anesthesia to avoid variability in its physiological effects.

    • Data Stratification: If multiple anesthetic agents are used, stratify the data analysis to assess the impact of each agent on this compound binding.

Issue 2: Discrepancy Between In Vitro and In Vivo this compound Binding Data

  • Problem: this compound demonstrates high affinity and specific binding in in vitro assays (e.g., cell-based assays, autoradiography), but in vivo experiments in anesthetized animals show lower than expected receptor occupancy or inconsistent results.

  • Potential Cause: The physiological state induced by anesthesia can alter the accessibility or conformation of the orexin receptors. Anesthetics can influence neurotransmitter release, which in turn can allosterically modulate receptor binding[4]. For example, ketamine has been shown to interact with the noradrenergic system, which is modulated by orexins[4].

  • Troubleshooting Steps:

    • Examine Anesthetic's Mechanism of Action: Research the known mechanisms of action of the chosen anesthetic and its potential interactions with neuronal systems that regulate the orexin pathway.

    • In Vivo Autoradiography: If possible, conduct in vivo autoradiography studies with and without the influence of the specific anesthetic to directly visualize its impact on receptor availability.

    • Conscious Animal Models: Whenever ethically and practically feasible, consider experimental designs that minimize the use of anesthesia or use conscious, freely moving animal models for binding studies. This could involve techniques like microdialysis or certain imaging modalities.

    • Cross-Anesthetic Comparison: If anesthesia is unavoidable, perform a pilot study comparing this compound binding under different anesthetic agents to identify the one with the least impact on the experimental outcome.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impact of anesthesia on this compound binding experiments.

Q1: Which anesthetic agents are recommended for in vivo binding studies of this compound?

A1: The choice of anesthetic is critical and can significantly influence experimental results[2]. While there is no universally "best" anesthetic, some general guidelines can be followed:

  • Inhalant Anesthetics (e.g., Isoflurane, Sevoflurane): These are commonly used for their rapid induction and recovery times. However, studies have shown that they can inhibit orexinergic neurons, which could alter the binding of this compound[1]. If used, the concentration and duration should be carefully controlled.

  • Injectable Anesthetics (e.g., Ketamine, Propofol): These agents have different mechanisms of action. Ketamine's interaction with the noradrenergic system, which is modulated by orexins, could be a confounding factor[4]. Propofol has been noted to interfere with FDG uptake in PET scans, indicating a potential effect on brain metabolism that might indirectly influence receptor binding studies[3].

  • Alpha-2 Adrenergic Agonists (e.g., Dexmedetomidine): These are sometimes favored for imaging studies as they produce sedation and analgesia with potentially less disruption of certain neuronal circuits compared to GABAergic anesthetics[3].

A pilot study comparing different anesthetic agents is highly recommended to determine the most suitable option for your specific experimental design.

Q2: How does anesthesia affect PET imaging studies for this compound receptor occupancy?

A2: Anesthesia is a necessary component of preclinical PET imaging to prevent motion artifacts[2][5]. However, it can impact the results in several ways:

  • Physiological Alterations: Anesthetics can alter cerebral blood flow, glucose metabolism, and neurotransmitter levels, all of which can influence the delivery and binding of the radiolabeled tracer for this compound[5].

  • Receptor Modulation: As mentioned, anesthetics can directly or indirectly modulate the orexin system, potentially altering the number of available receptors or their affinity for this compound[1].

  • Radiotracer Metabolism: Anesthetic agents can affect liver and kidney function, which could alter the metabolism and clearance of the radiotracer, thereby affecting the quantification of receptor binding.

To mitigate these effects, it is crucial to follow established guidelines for animal PET imaging, including careful selection of the anesthetic, continuous physiological monitoring, and consistent experimental procedures[6].

Q3: Can the timing of this compound administration relative to anesthesia induction affect the results?

A3: Yes, the timing can be a critical factor. The physiological state of the animal changes during the induction, maintenance, and emergence from anesthesia. Administering this compound at different stages of anesthesia could lead to variability in its distribution and binding. For example, the activation of the orexin system is implicated in the emergence from anesthesia[7][8]. Therefore, administering an orexin antagonist during this phase could have different effects compared to administration during a stable plane of anesthesia. It is recommended to administer this compound once the animal has reached a stable plane of anesthesia to ensure consistency.

Quantitative Data Summary

The following table summarizes hypothetical data on the impact of different anesthetic agents on this compound binding potential (BPND) as might be determined by PET imaging. This data is for illustrative purposes to highlight the potential for variability.

Anesthetic AgentThis compound BPND (Mean ± SD)Percent Difference from Awake (Hypothetical)
Awake (Conscious)2.5 ± 0.3-
Isoflurane (1.5%)2.1 ± 0.4-16%
Ketamine/Xylazine1.9 ± 0.5-24%
Dexmedetomidine2.3 ± 0.3-8%

Experimental Protocols

Protocol 1: In Vivo PET Imaging of this compound Binding in Rodents Under Anesthesia

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to the scan to reduce variability in blood glucose levels.

    • Place a tail-vein catheter for radiotracer and drug administration.

  • Anesthesia Induction and Maintenance:

    • Induce anesthesia using the selected agent (e.g., isoflurane at 3% in 100% oxygen).

    • Maintain anesthesia at a stable level (e.g., isoflurane at 1.5-2%) for the duration of the experiment.

    • Monitor vital signs, including body temperature, and maintain normothermia using a heating pad[2].

  • Radiotracer Administration:

    • Administer the radiolabeled form of this compound as a bolus injection through the tail-vein catheter.

  • PET Scan Acquisition:

    • Acquire dynamic PET data for 60-90 minutes immediately following radiotracer injection.

  • Data Analysis:

    • Reconstruct the PET images and perform kinetic modeling to quantify this compound binding potential (BPND) in specific brain regions of interest.

Visualizations

experimental_workflow cluster_prep Animal Preparation cluster_anesthesia Anesthesia cluster_scan PET Imaging cluster_analysis Data Analysis p1 Fasting p2 Catheter Placement p1->p2 a1 Induction p2->a1 a2 Maintenance & Monitoring a1->a2 s1 Radiotracer Injection a2->s1 s2 Dynamic Scan s1->s2 d1 Image Reconstruction s2->d1 d2 Kinetic Modeling d1->d2 d3 Quantify Binding d2->d3 signaling_pathway cluster_anesthetic Anesthetic Agent cluster_orexin Orexin System cluster_antagonist Experimental Compound Anesthetic Isoflurane / Sevoflurane OrexinNeuron Orexinergic Neuron Anesthetic->OrexinNeuron Inhibits OrexinReceptor Orexin Receptor OrexinNeuron->OrexinReceptor Activates JNJ This compound JNJ->OrexinReceptor Blocks

References

correcting for partial volume effects in JNJ-42259152 PET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for partial volume effects (PVE) in JNJ-42259152 PET imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is the partial volume effect (PVE) and why is it a concern in this compound PET imaging?

A1: The partial volume effect is an imaging artifact that occurs due to the limited spatial resolution of PET scanners.[1][2] This limitation causes the signal from a specific brain region to blur into adjacent areas. Consequently, the measured radioactivity in small structures, such as the striatum where the this compound target (PDE10A) is abundant, can be underestimated ("spill-out"), while adjacent regions may show artificially high signals ("spill-in").[3] This is a critical issue in this compound PET studies as it can lead to inaccurate quantification of tracer uptake, potentially affecting the assessment of target engagement and drug occupancy.

Q2: What are the common methods for correcting for partial volume effects in PET imaging?

A2: Several methods exist to correct for PVE, which can be broadly categorized as follows:

  • Post-reconstruction region-based methods: These methods use anatomical information, typically from a co-registered MRI scan, to define regions of interest (ROIs) and correct the PET data within those regions.[3][4]

  • Post-reconstruction image enhancement techniques: These approaches, such as iterative deconvolution, aim to restore the spatial resolution of the PET image.[2][5]

  • In-reconstruction resolution modeling: This technique incorporates a model of the scanner's resolution directly into the image reconstruction algorithm.[4]

  • Deep learning-based approaches: Newer methods utilize deep learning networks trained on simulated or real data to correct for PVE.[4]

Q3: Do I need an anatomical MRI scan to perform partial volume correction for my this compound PET data?

A3: While not all PVE correction methods require an MRI, many of the most accurate and widely used techniques do.[3][6] An anatomical MRI provides high-resolution structural information that can be used to define brain regions and more precisely correct for the spill-over of the PET signal.[3] For this compound studies focusing on specific neuroanatomical structures, a co-registered MRI is highly recommended.

Q4: What is this compound and what is its target?

A4: this compound is a potent and highly selective phosphodiesterase 10A (PDE10A) inhibitor developed as a PET tracer.[7][8] PDE10A is an enzyme involved in intracellular signal transduction and is highly expressed in the brain, particularly in the striatum.[7][9] [18F]this compound is used to non-invasively image and quantify PDE10A in the brain.[7]

Troubleshooting Guides

Issue 1: Underestimation of this compound uptake in the striatum.

Possible Cause: Partial volume effects are likely causing a "spill-out" of the signal from the relatively small striatal structures, leading to an underestimation of the true tracer concentration.

Troubleshooting Steps:

  • Assess the need for PVE correction: If your research involves quantitative analysis of this compound uptake in specific brain regions, especially small structures like the caudate and putamen, PVE correction is strongly recommended.

  • Select an appropriate PVE correction method:

    • If a high-resolution anatomical MRI is available, consider using a region-based correction method.

    • If no MRI is available, an iterative deconvolution method can be applied to the PET image directly.[5]

  • Apply the chosen correction method: Follow the software instructions for your selected PVE correction tool. Ensure accurate co-registration of the PET and MR images if a region-based method is used.

  • Compare corrected and uncorrected data: Analyze the this compound uptake values in the striatum before and after PVE correction. A successful correction should result in an increase in the measured uptake in this region.

Issue 2: Inaccurate this compound kinetic modeling results.

Possible Cause: Partial volume effects can distort the time-activity curves (TACs) used for kinetic modeling, leading to errors in the estimation of parameters like binding potential (BPND).

Troubleshooting Steps:

  • Perform PVE correction prior to kinetic modeling: Applying PVE correction to the dynamic PET data before fitting the kinetic model is crucial for obtaining accurate parameter estimates.

  • Evaluate the impact on TACs: Visually inspect the time-activity curves for key brain regions before and after PVE correction. The correction should result in higher peak uptake and a clearer distinction between regions with high and low tracer binding.

  • Re-run the kinetic analysis: Use the PVE-corrected dynamic PET data to re-calculate the kinetic parameters. Compare the results with those obtained from the uncorrected data to assess the impact of the correction.

Experimental Protocols

Protocol 1: Generic Post-Reconstruction PVE Correction using Anatomical MRI

This protocol provides a general workflow for applying PVE correction using a co-registered anatomical MRI. The specific software and algorithms may vary.

  • Image Acquisition:

    • Acquire dynamic PET data following the injection of [18F]JNJ-42259alue images (averaged over 60–90 min) of 18F-JNJ-42259152 in a representative subject.

    • Acquire a high-resolution T1-weighted MRI of the same subject.

  • Image Pre-processing:

    • Perform standard PET image reconstruction, including corrections for attenuation, scatter, and random coincidences.

    • Co-register the MRI to the PET image space. This step is critical for accurate PVE correction.

  • MRI Segmentation:

    • Segment the co-registered MRI into different tissue classes, such as gray matter (GM), white matter (WM), and cerebrospinal fluid (CSF).

  • PVE Correction:

    • Utilize a PVE correction algorithm that takes the segmented MRI and the dynamic PET data as input.

    • The algorithm will use the anatomical information to correct for the spill-over of the PET signal between the defined regions.

  • Post-Correction Analysis:

    • The output will be a PVE-corrected dynamic PET image.

    • This corrected data can then be used for kinetic modeling or other quantitative analyses.

Visualizations

cluster_0 The Partial Volume Effect (PVE) A True Activity Distribution (High in Striatum) B Limited PET Scanner Resolution A->B is imaged by C Measured PET Image (Blurred and Underestimated) B->C resulting in D Spill-Out (Signal loss from Striatum) C->D E Spill-In (Signal gain in adjacent regions) C->E

Caption: The impact of limited PET scanner resolution on true activity distribution.

cluster_1 PVE Correction Workflow with MRI cluster_pet PET Data cluster_mri MRI Data PET_acq Dynamic this compound PET Acquisition PET_recon Image Reconstruction PET_acq->PET_recon Coreg Co-registration PET_recon->Coreg MRI_acq T1-weighted MRI Acquisition MRI_seg Anatomical Segmentation MRI_acq->MRI_seg MRI_seg->Coreg PVC Partial Volume Correction Coreg->PVC Analysis Quantitative Analysis (e.g., Kinetic Modeling) PVC->Analysis

Caption: A typical workflow for MRI-based partial volume correction in PET studies.

References

dealing with JNJ-42259152 off-target binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with JNJ-42259152, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby playing a crucial role in regulating intracellular signaling pathways.[2][3]

Q2: What are the known potency and binding affinity values for this compound?

This compound inhibits the cAMP-hydrolyzing activity of recombinant human PDE10A with a pIC50 of 8.82.[1] The in vitro binding affinity (Kd) is 6.62 ± 0.7 nM.[1]

Q3: What is the expected downstream effect of PDE10A inhibition by this compound?

By inhibiting PDE10A, this compound is expected to prevent the degradation of cAMP and cGMP, leading to their increased intracellular levels.[4] This accumulation of cyclic nucleotides can, in turn, activate downstream signaling cascades mediated by protein kinase A (PKA) and protein kinase G (PKG).[4][5]

Q4: Are there known off-targets for this compound?

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected phenotypic effects in cell-based assays.

Possible Cause Troubleshooting Steps
Low Endogenous PDE10A Expression Confirm PDE10A expression in your cell line of choice via Western blot or qRT-PCR. Consider using a cell line with known high endogenous PDE10A expression (e.g., certain colon, breast, or lung cancer cell lines like HT29, MDA-MB-231, and A549) or a recombinant cell line overexpressing PDE10A (e.g., PDE10A-HEK293).[6][7][8]
Compound Instability or Degradation Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO). Avoid repeated freeze-thaw cycles. Assess the stability of the compound in your specific cell culture medium over the course of the experiment.
Suboptimal Assay Conditions Optimize the concentration of this compound and the treatment duration. Ensure that the assay readout is sensitive enough to detect changes in the PDE10A signaling pathway.
Cellular Efflux Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can reduce the intracellular concentration of small molecules. Consider using a cell line with lower efflux pump activity or co-incubating with a known efflux pump inhibitor as a control experiment.

Issue 2: Suspected off-target effects are confounding experimental results.

Possible Cause Troubleshooting Steps
Binding to other Phosphodiesterases Perform a selectivity profiling assay against a panel of other PDE family members to experimentally determine the selectivity of this compound.
Non-specific Cellular Effects Use a structurally unrelated PDE10A inhibitor as a positive control. If the observed phenotype is consistent between the two inhibitors, it is more likely to be an on-target effect.
Unintended Pathway Modulation Employ a rescue experiment by overexpressing a catalytically inactive mutant of PDE10A. If the phenotype is rescued, it suggests the effect is on-target. Conversely, use siRNA or shRNA to knockdown PDE10A and determine if this phenocopies the effect of this compound.

Quantitative Data Summary

Parameter Value Reference
pIC50 (human PDE10A) 8.82[1]
Kd (in vitro binding affinity) 6.62 ± 0.7 nM[1]

Key Experimental Protocols

Protocol 1: Measurement of Intracellular cAMP/cGMP Levels

Objective: To confirm the on-target activity of this compound by measuring the accumulation of cAMP and cGMP in cells.

Materials:

  • Cells expressing PDE10A

  • This compound

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Commercially available cAMP and cGMP ELISA kits

  • BCA protein assay kit

  • Microplate reader

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat cells with a dose-range of this compound or vehicle control for the desired time.

  • Lyse the cells using 0.1 M HCl and neutralize the lysate according to the ELISA kit manufacturer's protocol.[5]

  • Determine the total protein concentration of each lysate using a BCA assay for normalization.[5]

  • Perform the cAMP and cGMP ELISA according to the manufacturer's instructions.[5]

  • Calculate the concentration of cAMP and cGMP in each sample and normalize to the total protein concentration.

Protocol 2: Western Blot for Downstream PKA/PKG Substrate Phosphorylation

Objective: To assess the functional consequence of increased cAMP/cGMP levels by measuring the phosphorylation of downstream targets.

Materials:

  • Cells expressing PDE10A

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total forms of PKA substrates (e.g., p-CREB) and PKG substrates (e.g., p-VASP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Methodology:

  • Treat cells with this compound as described in Protocol 1.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target proteins.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GPCR GPCR AC_GC Adenylyl Cyclase / Guanylyl Cyclase GPCR->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP PDE10A PDE10A cAMP_cGMP->PDE10A Hydrolyzes PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP/GMP JNJ This compound JNJ->PDE10A Inhibits Downstream_Effectors Downstream Effectors PKA_PKG->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response

Caption: PDE10A Signaling Pathway and the Mechanism of Action of this compound.

Off_Target_Workflow Start Observe Unexpected Phenotype with This compound Control1 Does a structurally unrelated PDE10A inhibitor cause the same phenotype? Start->Control1 OnTarget Likely On-Target Effect Control1->OnTarget Yes OffTarget Suspect Off-Target Effect Control1->OffTarget No Control2 Does PDE10A knockdown phenocopy the inhibitor effect? OnTarget->Control2 OffTarget->Control2 ValidateOffTarget Validate Off-Target (e.g., Kinome Scan, Proteome Profiling) Control2->ValidateOffTarget No ConfirmOnTarget Confirmed On-Target Control2->ConfirmOnTarget Yes

References

improving the stability of JNJ-42259152 solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JNJ-42259152. This resource provides researchers, scientists, and drug development professionals with essential information and guidance on the handling and use of this compound, with a focus on improving the stability of its solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are vital for various neuronal functions. Due to its properties, this compound is utilized as a research tool and as a positron emission tomography (PET) tracer for studying PDE10A in the brain.

Q2: What are the primary challenges when working with this compound solutions?

Like many small molecule inhibitors, this compound has limited aqueous solubility. This can lead to precipitation when diluting stock solutions into aqueous buffers for experiments, resulting in inaccurate compound concentrations and unreliable experimental outcomes. Furthermore, the long-term stability of this compound in various solvents and conditions is a key consideration for ensuring the reproducibility of experiments.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid (powder) at -20°C for long-term storage. Stock solutions prepared in organic solvents should be stored at -80°C. It is advisable to prepare fresh aqueous solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guide: Solution Stability

This guide addresses common issues encountered during the preparation and use of this compound solutions.

Problem Possible Cause Recommended Solution
Precipitation upon dilution of stock solution in aqueous buffer. The aqueous solubility of this compound has been exceeded.- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution, ensuring the final concentration does not exceed levels that affect the biological assay.- Prepare a more dilute stock solution in the organic solvent before further dilution into the aqueous buffer.- Consider using a formulation aid, such as a surfactant or cyclodextrin, to enhance aqueous solubility.
Inconsistent or lower-than-expected activity in assays. - Degradation of this compound in solution.- Inaccurate concentration due to precipitation.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Protect solutions from light and maintain appropriate storage temperatures.- Before use, visually inspect the solution for any signs of precipitation. If observed, gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh solution.
High background signal in fluorescence-based assays. The compound itself may be fluorescent at the excitation/emission wavelengths used.- Run a control experiment with this compound in the assay buffer without the biological target to measure its intrinsic fluorescence.- If autofluorescence is significant, consider using a different detection method or adjusting the assay wavelengths if possible.

Data Summary

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₂₄H₂₃FN₄O
Molecular Weight402.46 g/mol
Melting Point138.8 °C
Solubility Profile of a Structurally Similar JNJ Compound (JNJ-7777120)

Disclaimer: The following data is for a different JNJ compound and should be used as an estimate for this compound. Actual solubility should be determined experimentally.

SolventApproximate Solubility
DMSO~14 mg/mL
Dimethylformamide (DMF)~14 mg/mL
Ethanol~2 mg/mL
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL
Aqueous BuffersSparingly soluble

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a high-purity organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may aid in dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

General Protocol for a PDE10A Enzyme Inhibition Assay
  • Reagent Preparation: Prepare the assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 0.03% Tween 20, pH 7.6). Prepare a solution of the substrate, [³H]-cAMP, in the assay buffer.

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer.

  • Enzyme Reaction: In a microtiter plate, add the diluted this compound solutions. Add the PDE10A enzyme solution and pre-incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiation of Reaction: Add the [³H]-cAMP substrate solution to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 40 minutes) with gentle shaking.

  • Termination and Detection: Terminate the reaction and measure the remaining substrate or the product formed using an appropriate method, such as scintillation proximity assay (SPA).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizations

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds AC Adenylyl Cyclase D2R->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC converts PDE10A PDE10A cAMP->PDE10A hydrolyzes PKA PKA cAMP->PKA activates AMP 5'-AMP PDE10A->AMP Downstream Downstream Signaling PKA->Downstream JNJ This compound JNJ->PDE10A inhibits

Caption: PDE10A signaling pathway in a medium spiny neuron.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Working Prepare Working Solutions (Aqueous Buffer) Prep_Stock->Prep_Working Add_Inhibitor Add this compound to Assay Plate Prep_Working->Add_Inhibitor Add_Enzyme Add PDE10A Enzyme Add_Inhibitor->Add_Enzyme Add_Substrate Add Substrate (e.g., cAMP) Add_Enzyme->Add_Substrate Incubate Incubate Add_Substrate->Incubate Measure Measure Activity Incubate->Measure Calc_Inhibition Calculate % Inhibition Measure->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Caption: General workflow for an in vitro PDE10A inhibition assay.

Troubleshooting_Logic Start Inconsistent Results? Check_Precipitation Precipitation in Working Solution? Start->Check_Precipitation Check_Stock Stock Solution Age/Storage? Check_Precipitation->Check_Stock No Sol_Precipitation Optimize Dilution Protocol: - Increase Co-Solvent - Use More Dilute Stock Check_Precipitation->Sol_Precipitation Yes Check_Assay Assay Controls OK? Check_Stock->Check_Assay OK Sol_Stock Prepare Fresh Stock Solution from Powder Check_Stock->Sol_Stock Old/Improperly Stored Sol_Assay Troubleshoot Assay (Reagents, Protocol) Check_Assay->Sol_Assay No End Consistent Results Check_Assay->End Yes

Caption: Troubleshooting logic for inconsistent experimental results.

interpretation of unexpected JNJ-42259152 binding patterns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-42259152. The information is designed to help interpret unexpected binding patterns and address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound.

Question: Why am I observing significantly lower than expected binding of this compound in my in-vitro assay?

Answer: Lower than expected binding of this compound can stem from several factors related to reagent quality, experimental setup, or data analysis. Here are some potential causes and troubleshooting steps:

  • Compound Integrity:

    • Degradation: this compound may have degraded due to improper storage or handling. Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions for your experiments.

    • Purity: Verify the purity of your this compound stock. Impurities can interfere with binding.

  • Assay Conditions:

    • Buffer Composition: The pH, ionic strength, and presence of detergents in your assay buffer can influence binding. Optimize the buffer conditions to ensure they are suitable for the interaction between this compound and PDE10A.

    • Incubation Time and Temperature: The binding reaction may not have reached equilibrium. Try extending the incubation time or optimizing the temperature.

  • Target Protein:

    • Protein Inactivity: The PDE10A protein may be misfolded or inactive. Verify the integrity and activity of your protein preparation using a standard substrate or a positive control ligand.

    • Low Protein Concentration: The concentration of PDE10A in your assay may be too low to produce a detectable signal. Increase the protein concentration and ensure accurate quantification.

  • Data Analysis:

    • Incorrect Modeling: Ensure you are using the appropriate binding model for your data analysis (e.g., one-site vs. two-site binding).

    • Signal-to-Noise Ratio: A low signal-to-noise ratio can obscure the true binding signal. Optimize your detection method to improve the signal.

Question: What are the potential causes of high non-specific binding with this compound in my radioligand binding assay?

Answer: High non-specific binding can mask the specific binding signal and lead to inaccurate results. Here are common causes and solutions:

  • Radioligand Issues:

    • Radiochemical Impurity: The radiolabeled this compound may contain impurities that bind non-specifically. Use a fresh batch of radioligand with high radiochemical purity.

    • High Radioligand Concentration: Using a concentration of radioligand that is too high can saturate non-specific sites. Determine the optimal radioligand concentration by performing a saturation binding experiment.

  • Assay Components:

    • Binding to Filters or Plates: The compound may be binding to the filter membrane or the walls of the assay plate. Pre-treating the filters or plates with a blocking agent like bovine serum albumin (BSA) or polyethyleneimine (PEI) can help reduce non-specific binding.

    • Lipophilicity: this compound is a lipophilic compound, which can increase its tendency to bind to plasticware and cell membranes non-specifically. Including a low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer can help mitigate this.

  • Experimental Procedure:

    • Inadequate Washing: Insufficient washing of the filters or plates after incubation can leave unbound radioligand behind, contributing to high background. Optimize the number and duration of wash steps.

    • Incorrect Blocking Agents: The blocking agent used may not be effective. Test different blocking agents to find the one that works best for your assay system.

Question: I am observing this compound binding in a tissue or cell line where PDE10A expression is expected to be low. How should I interpret this?

Answer: Detecting a signal in tissues with reportedly low PDE10A expression warrants careful investigation to distinguish between true low-level expression, off-target binding, or experimental artifacts.

  • Confirm PDE10A Expression:

    • Orthogonal Methods: Use alternative methods to confirm the presence of PDE10A protein or mRNA in your tissue or cell line, such as Western blotting, immunohistochemistry, or qPCR. It's possible that the expression level, while low, is still sufficient for detection by a high-affinity ligand like this compound.

  • Investigate Off-Target Binding:

    • Competition Assays: Perform competition binding assays with known selective ligands for other phosphodiesterases or related enzymes that might be present in the tissue. If another ligand displaces this compound, it could indicate off-target binding.

    • Literature Review: Although this compound is reported to be highly selective for PDE10A, it is crucial to review the latest literature for any newly identified off-target interactions.

  • Rule out Experimental Artifacts:

    • Non-Specific Binding: As detailed in the previous question, ensure that the observed signal is not due to high non-specific binding.

    • Autoradiography Signal: If using autoradiography, be aware of potential artifacts such as positive or negative chemography. Include appropriate controls to rule these out.

Frequently Asked Questions (FAQs)

Question: What is the primary molecular target of this compound?

Answer: The primary molecular target of this compound is Phosphodiesterase 10A (PDE10A) . It is a potent and highly selective inhibitor of this enzyme.[1] PDE10A is highly enriched in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling.[1]

Question: What are the reported binding affinity and inhibitory potency of this compound?

Answer: this compound exhibits high affinity and potency for human PDE10A. The reported values are summarized in the table below.

ParameterValueSpeciesReference
pIC50 8.82Human[1]
KD 6.62 ± 0.7 nMIn vitro[1]

Question: Are there any known off-target effects of this compound?

Answer: this compound is characterized as a highly selective inhibitor of PDE10A.[1] However, as with any small molecule, the potential for off-target effects cannot be entirely ruled out, especially at higher concentrations. It is always good practice to perform counter-screening against a panel of related enzymes and receptors to confirm selectivity in your specific experimental system.

Experimental Protocols

1. Competitive Radioligand Binding Assay

This protocol describes a typical competitive binding assay to determine the affinity of a test compound for PDE10A using [18F]this compound as the radioligand.

  • Materials:

    • Membrane preparation from cells expressing PDE10A

    • [18F]this compound

    • Unlabeled this compound (for non-specific binding determination)

    • Test compounds

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)

    • 96-well microplates

    • Glass fiber filters

    • Scintillation fluid

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the assay buffer, the PDE10A membrane preparation, and the test compound at various concentrations.

    • Add [18F]this compound at a final concentration close to its KD.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled this compound.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

    • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

2. Cell-Based PDE10A Functional Assay

This protocol outlines a cell-based assay to measure the functional potency of this compound by quantifying its effect on cAMP levels.

  • Materials:

    • A cell line expressing PDE10A (e.g., CHO or HEK293 cells)

    • This compound

    • Forskolin (or another adenylyl cyclase activator)

    • Cell culture medium

    • cAMP assay kit (e.g., HTRF, ELISA)

    • 96-well cell culture plates

  • Procedure:

    • Seed the PDE10A-expressing cells in a 96-well plate and grow them to the desired confluency.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with varying concentrations of this compound for a specified time.

    • Stimulate the cells with forskolin to increase intracellular cAMP production.

    • After stimulation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Analyze the data using a suitable pharmacological model to determine the EC50 of this compound.

Visualizations

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Adenylyl_Cyclase Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->Adenylyl_Cyclase PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA AMP AMP PDE10A->AMP Downstream_Signaling Downstream Signaling PKA->Downstream_Signaling JNJ_42259152 This compound JNJ_42259152->PDE10A

Caption: Simplified PDE10A signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Binding Result Check_Reagents Reagents Validated? Start->Check_Reagents Validate_Reagents Validate Compound Purity and Target Activity Check_Reagents->Validate_Reagents No Check_Assay_Conditions Assay Conditions Optimized? Check_Reagents->Check_Assay_Conditions Yes Validate_Reagents->Check_Reagents Done Optimize_Assay Optimize Buffer, Time, and Temperature Check_Assay_Conditions->Optimize_Assay No Review_Data_Analysis Data Analysis Correct? Check_Assay_Conditions->Review_Data_Analysis Yes Optimize_Assay->Check_Assay_Conditions Done Correct_Analysis Use Appropriate Model and Controls Review_Data_Analysis->Correct_Analysis No Investigate_Off_Target Investigate Off-Target Binding Review_Data_Analysis->Investigate_Off_Target Yes, Still Unexpected Correct_Analysis->Review_Data_Analysis Done End Problem Resolved Investigate_Off_Target->End

Caption: Workflow for troubleshooting unexpected this compound binding results.

Low_Binding_Causes cluster_causes Potential Causes Low_Binding Low Binding Observed Compound_Issues Compound Integrity Low_Binding->Compound_Issues Assay_Issues Assay Conditions Low_Binding->Assay_Issues Target_Issues Target Protein Low_Binding->Target_Issues Degradation Degradation Compound_Issues->Degradation Impurity Impurity Compound_Issues->Impurity Suboptimal_Buffer Suboptimal_Buffer Assay_Issues->Suboptimal_Buffer Incorrect_Incubation Incorrect_Incubation Assay_Issues->Incorrect_Incubation Inactive_Protein Inactive_Protein Target_Issues->Inactive_Protein Low_Concentration Low_Concentration Target_Issues->Low_Concentration

Caption: Potential causes for lower than expected binding of this compound.

References

Validation & Comparative

JNJ-42259152 versus other PDE10A inhibitors in vivo

Author: BenchChem Technical Support Team. Date: December 2025

An Objective In Vivo Comparison of JNJ-42259152 and Other PDE10A Inhibitors for Researchers and Drug Development Professionals.

This guide provides a detailed in vivo comparison of the phosphodiesterase 10A (PDE10A) inhibitor this compound with other notable PDE10A inhibitors. This compound has been primarily characterized as a high-affinity radioligand for positron emission tomography (PET) imaging, offering a valuable tool for in vivo quantification of PDE10A occupancy.[1][2] This guide will present the available in vivo data for this compound and compare it with preclinical data from other PDE10A inhibitors, including another compound from Janssen, JNJ-42314415, which has been evaluated for its therapeutic potential.[3] The comparison will focus on in vivo performance metrics, supported by detailed experimental protocols and visualizations of the underlying signaling pathways and experimental workflows.

Comparative In Vivo Data of PDE10A Inhibitors

The following tables summarize key in vivo data for this compound and other significant PDE10A inhibitors. Direct therapeutic comparisons are limited as this compound is primarily used as a PET tracer.

Table 1: In Vitro and In Vivo PDE10A Binding Affinity and Occupancy

CompoundIn Vitro IC50 (nM)In Vivo ED50 for Striatal PDE10A Occupancy (mg/kg, p.o. in rats)SpeciesReference
This compound Lower than JNJ-41510417 (exact value not specified)Similar to JNJ-41510417 (exact value not specified)Rat[1]
JNJ-42314415 Relatively low in vitro activity~1Rat[3][4]
MP-10 (PF-02545920) Not specified50% occupancy at ~93.2 ng/mL serum concentration (human)Human[5]
TAK-063 0.300.88Rat[6][7]
CPL500036 1Not specified---[8][9]
TP-10 Not specified3 mg/kg (i.p.) used for in vivo studiesMouse[10]

Table 2: In Vivo Behavioral Effects of PDE10A Inhibitors in Rodents

CompoundConditioned Avoidance Response (CAR) InhibitionCatalepsy InductionAntagonism of Stimulant-Induced HyperactivityReference
JNJ-42314415 Effective, similar to D2 blockersLess pronounced than D2 blockersEffective against dopaminergic and non-dopaminergic stimulants[3]
MP-10 (PF-02545920) EffectiveWeak cataleptic responseEffective[11][12]
TAK-063 EffectiveWeak cataleptic response at 3 mg/kgEffective against MK-801-induced hyperlocomotion[6][13]
CPL500036 Not specifiedDose-dependent, similar to haloperidol at 2 mg/kgNot specified[9]
TP-10 Not specifiedNot specifiedNot specified[10]
Papaverine EffectivePotentiates haloperidol-induced catalepsyInhibits PCP- and amphetamine-stimulated locomotor activity[14]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PDE10A inhibitors and the experimental approaches to their characterization, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PDE10A_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D1R D1 Receptor AC Adenylyl Cyclase D1R->AC stimulates D2R D2 Receptor D2R->AC inhibits Dopamine Dopamine Dopamine->D1R Dopamine->D2R cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA AMP AMP PDE10A->AMP DARPP32 DARPP-32 PKA->DARPP32 CREB CREB PKA->CREB pDARPP32 pDARPP-32 (Thr34) DARPP32->pDARPP32 PP1 PP-1 pDARPP32->PP1 inhibits pCREB pCREB CREB->pCREB Gene Gene Expression pCREB->Gene JNJ42259152 This compound & Other Inhibitors JNJ42259152->PDE10A inhibits

Figure 1: Simplified PDE10A signaling pathway in a medium spiny neuron.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Evaluation cluster_behavioral Behavioral Assays cluster_pd PD Markers A Compound Administration (e.g., this compound, other inhibitors) to rodent models (rats/mice) B Behavioral Assessment A->B C Target Engagement/ Pharmacodynamics A->C B1 Conditioned Avoidance Response (CAR) B2 Catalepsy Test (Bar Test) B3 Stimulant-Induced Hyperactivity C1 Ex Vivo Autoradiography or In Vivo PET Imaging (PDE10A Occupancy) C2 Measurement of Striatal cAMP/cGMP Levels C3 Western Blot for pCREB/pDARPP-32 D Data Analysis & Comparison B1->D B2->D B3->D C1->D C2->D C3->D

Figure 2: General experimental workflow for the preclinical in vivo evaluation of PDE10A inhibitors.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Conditioned Avoidance Response (CAR)

This test is used to assess the potential antipsychotic-like activity of a compound.

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the foot shock, are controlled by a computer.

  • Procedure:

    • Training: A rodent is placed in the shuttle box. The CS is presented for a fixed duration (e.g., 10 seconds). Immediately following the CS, the US is delivered through the grid floor. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal moves after the shock begins, it is recorded as an escape response. The training continues for a set number of trials.

    • Drug Administration: The test compound, a positive control (e.g., a known antipsychotic), or a vehicle is administered to the trained animals at a specific time before the test session, according to the pharmacokinetic profile of the compound.

    • Testing: The animal is placed back in the shuttle box, and a series of trials are conducted as in the training phase.

  • Data Collection and Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. The performance of the drug-treated groups is compared to the vehicle-treated group to determine the effect of the compound on conditioned avoidance.[15] A significant reduction in avoidance responses without an increase in escape failures suggests an antipsychotic-like effect.

Catalepsy Assessment (Bar Test)

This test is used to measure the potential for a compound to induce extrapyramidal side effects, specifically motor rigidity.

  • Apparatus: A horizontal bar (approximately 1 cm in diameter) is fixed at a height (e.g., 10 cm) that allows the rodent's forepaws to be placed on it while its hind paws remain on the surface.[11]

  • Procedure:

    • Drug Administration: The test compound, a positive control (e.g., haloperidol), or a vehicle is administered to the animals.

    • Testing: At a predetermined time after administration, the animal's forepaws are gently placed on the bar.

  • Data Collection and Analysis: The latency to remove both forepaws from the bar is measured with a stopwatch.[16][17] A cut-off time (e.g., 180 seconds) is typically used.[11] A significant increase in the descent latency in the drug-treated group compared to the vehicle group indicates a cataleptic effect.[18]

Discussion and Conclusion

The in vivo data for this compound solidifies its role as a potent and specific PET tracer for PDE10A, enabling the crucial in vivo assessment of target engagement for other PDE10A inhibitors in clinical development.[1] While direct therapeutic data for this compound is not the focus of published research, a comparative analysis with other PDE10A inhibitors like JNJ-42314415, MP-10, and TAK-063 provides valuable insights into the therapeutic potential of this drug class.

PDE10A inhibitors consistently demonstrate efficacy in rodent models predictive of antipsychotic activity, such as the conditioned avoidance response and antagonism of stimulant-induced hyperactivity.[3][13][14] A key differentiating factor among these compounds appears to be their propensity to induce catalepsy. While some inhibitors like CPL500036 show a dose-dependent cataleptic effect similar to typical antipsychotics, others, including JNJ-42314415 and TAK-063, exhibit a weaker cataleptic response, suggesting a potentially improved side-effect profile.[3][9][13]

The underlying mechanism for these therapeutic and side-effect profiles lies in the modulation of the direct and indirect pathways in the striatum through the regulation of cAMP and cGMP signaling.[10][19][20] As illustrated in the signaling pathway diagram, PDE10A inhibition leads to an increase in cAMP and cGMP, activating downstream effectors like PKA, which in turn phosphorylates DARPP-32 and CREB, ultimately influencing gene expression and neuronal activity.[14][21]

References

Head-to-Head Comparison of Novel PDE10A PET Tracers: JNJ-42259152 and [18F]MNI-659

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers in neuroscience and drug development, providing a detailed comparative analysis of the two prominent phosphodiesterase 10A (PDE10A) positron emission tomography (PET) radiotracers, JNJ-42259152 and [18F]MNI-659. This guide synthesizes key experimental data on their performance, binding characteristics, and imaging protocols.

This document provides a head-to-head comparison of two leading radiotracers for imaging phosphodiesterase 10A (PDE10A) with Positron Emission Tomography (PET): this compound and [18F]MNI-659. Both tracers are potent and selective for PDE10A, an enzyme highly expressed in the basal ganglia and implicated in various neuropsychiatric and neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals seeking to select the optimal tracer for their preclinical and clinical research.

At a Glance: Key Performance Metrics

The following tables summarize the key quantitative data for this compound and [18F]MNI-659, compiled from separate human PET studies. It is important to note that while both studies were conducted in healthy volunteers, direct comparison should be approached with caution due to potential variations in experimental conditions.

Parameter This compound [18F]MNI-659 Reference
Target Phosphodiesterase 10A (PDE10A)Phosphodiesterase 10A (PDE10A)[1][2]
Binding Affinity (IC50/Kd) pIC50 = 8.82 (human)Kd = 0.097 nM[1][3]
Binding Potential (BPND) in Striatum ~1.5 (Putamen)~3.0 (Basal Ganglia)[2][4]
Test-Retest Variability (BPND) 5% - 12%< 10%[2][4]
Optimal Scan Duration 60 minutes90 minutes[2][4]
Reference Region Frontal CortexCerebellar Cortex[2][4]

In-Depth Performance Analysis

Binding Characteristics

This compound is a potent and highly selective inhibitor of PDE10A, demonstrating a pIC50 of 8.82 for the human enzyme[1]. In vitro binding affinity has been reported with a Kd of 6.62 ± 0.7 nM[1].

[18F]MNI-659 also exhibits high affinity for PDE10A, with a reported dissociation constant (Kd) of 0.097 nM[3]. This suggests a potentially higher affinity compared to this compound, though direct comparative binding assays are not available in the reviewed literature.

In Vivo Performance

In human PET studies, [18F]this compound demonstrates reliable quantification of PDE10A activity. Kinetic modeling indicates that a 60-minute acquisition period is sufficient, using the frontal cortex as a reference tissue[2]. The test-retest variability for its binding potential (BPND) was found to be low, ranging from 5% to 12%[2].

[18F]MNI-659 has been shown to be a robust tracer for PDE10A imaging, particularly in the context of Huntington's disease research[5]. It displays a high signal-to-background ratio and its uptake correlates strongly with disease severity[5]. For quantitative analysis, a 90-minute scan is recommended, with the cerebellar cortex serving as the reference region. The test-retest variability for BPND is also low, reported to be under 10%[4].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of PDE10A in cyclic nucleotide signaling and a typical experimental workflow for PET imaging studies with these radiotracers.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP ATP ATP ATP->AC PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A cAMP->PKA AMP AMP PDE10A->AMP Downstream\nSignaling Downstream Signaling PKA->Downstream\nSignaling

PDE10A's role in cyclic nucleotide signaling.

PET_Imaging_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Subject_Prep Subject Preparation (Fasting, etc.) Injection Bolus Injection of Radiotracer Subject_Prep->Injection Radiotracer_Synth Radiotracer Synthesis ([18F]this compound or [18F]MNI-659) Radiotracer_Synth->Injection Dynamic_Scan Dynamic PET Scan (60-90 min) Injection->Dynamic_Scan Arterial_Sampling Arterial Blood Sampling (for metabolite analysis) Injection->Arterial_Sampling Image_Recon Image Reconstruction Dynamic_Scan->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., 2-Tissue Compartment Model) Arterial_Sampling->Kinetic_Modeling Image_Recon->Kinetic_Modeling Parametric_Mapping Parametric Mapping (BPND, SUV) Kinetic_Modeling->Parametric_Mapping Statistical_Analysis Statistical Analysis Parametric_Mapping->Statistical_Analysis

References

JNJ-42259152: A Comparative Analysis of its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the cross-reactivity profile of JNJ-42259152, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor, with other relevant compounds. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's selectivity and potential for off-target effects.

Summary of Potency and Selectivity

This compound demonstrates high potency for human PDE10A with a pIC50 of 8.82, which corresponds to an IC50 in the low nanomolar range.[1] Its binding affinity is also robust, with a reported dissociation constant (Kd) of 6.62 ± 0.7 nM.[1][2] To provide a comprehensive understanding of its specificity, this guide compares its profile with other known PDE10A inhibitors.

CompoundTargetPotency (IC50/pIC50)Binding Affinity (Kd)Selectivity
This compound Human PDE10A pIC50 = 8.82 [1]6.62 ± 0.7 nM [1][2]Data not available in searched literature
TAK-063Human PDE10A20.30 nM7.2 ± 1.2 nM (rat CPu), 2.6 ± 0.5 nM (rat NAc shell)>15,000-fold over other PDEs[3]
MP-10PDE10A--Data not available in searched literature

Note: Direct quantitative cross-reactivity data for this compound against a comprehensive panel of other phosphodiesterase (PDE) families and other off-target proteins such as GPCRs, ion channels, and kinases were not available in the public domain literature reviewed for this guide. The selectivity of TAK-063 is provided as a benchmark for a highly selective PDE10A inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical PDE10A signaling pathway and a general workflow for assessing inhibitor selectivity.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds AC Adenylate Cyclase D1R->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC converts PKA Protein Kinase A cAMP->PKA activates PDE10A PDE10A cAMP->PDE10A hydrolyzes DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Signaling DARPP32->Downstream AMP AMP PDE10A->AMP JNJ This compound JNJ->PDE10A inhibits

Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen (e.g., PDE10A Enzyme Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & Potency (IC50 Determination) hit_id->dose_response selectivity_panel Selectivity Profiling (Panel of other PDEs) dose_response->selectivity_panel off_target_panel Broad Off-Target Screening (Receptors, Ion Channels, etc.) selectivity_panel->off_target_panel data_analysis Data Analysis & SAR off_target_panel->data_analysis lead_candidate Lead Candidate Selection data_analysis->lead_candidate

Caption: General workflow for inhibitor screening and selectivity profiling.

Experimental Protocols

Detailed experimental protocols for the determination of the cross-reactivity profile of a compound like this compound typically involve a primary enzyme inhibition assay followed by broader screening against a panel of related and unrelated biological targets.

PDE10A Enzyme Inhibition Assay (Illustrative Protocol)

This protocol is a generalized procedure for determining the in vitro potency of an inhibitor against PDE10A.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human PDE10A.

Materials:

  • Purified recombinant human PDE10A enzyme.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Substrate: cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).

  • Detection reagents (e.g., a fluorescent tracer for a competitive binding assay or reagents for quantifying the product of the enzymatic reaction).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Reaction Mixture: In each well of the microplate, add the assay buffer, the test compound at various concentrations, and the PDE10A enzyme.

  • Incubation: Incubate the plate for a predetermined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP) to each well.

  • Reaction Termination and Detection: After a specific incubation time, stop the reaction and measure the amount of product formed or the remaining substrate. The method of detection will depend on the assay format (e.g., fluorescence polarization, luminescence, or absorbance).

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

In Vitro Radioligand Binding Assay for Off-Target Screening (General Protocol)

This protocol describes a general method to assess the binding of a test compound to a panel of receptors, ion channels, and transporters.

Objective: To determine the binding affinity (Ki) of a test compound for a variety of off-target proteins.

Materials:

  • Cell membranes or purified proteins expressing the target of interest.

  • Radiolabeled ligand specific for the target.

  • Test compound (e.g., this compound).

  • Binding buffer.

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup: In each well of the filter plate, add the binding buffer, the cell membranes or purified protein, the radiolabeled ligand, and the test compound at various concentrations.

  • Incubation: Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: The percentage of specific binding is calculated for each concentration of the test compound. The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a potent inhibitor of PDE10A. While direct and comprehensive cross-reactivity data for this compound is not extensively available in the reviewed literature, the high selectivity of other PDE10A inhibitors like TAK-063 suggests that achieving a favorable selectivity profile is feasible within this class of compounds. Further studies detailing the in vitro pharmacological profile of this compound across a broad panel of biological targets are necessary for a complete assessment of its cross-reactivity. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.

References

JNJ-42259152: A Comparative Analysis of a Selective PDE10A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phosphodiesterase 10A (PDE10A) inhibitor JNJ-42259152 with other notable inhibitors of the same class. The following sections detail the selectivity profile of this compound and its counterparts, outline the experimental methodologies used for these assessments, and visualize the key signaling pathways involved.

Data Presentation: Selectivity of PDE10A Inhibitors

The selectivity of a PDE10A inhibitor is crucial for minimizing off-target effects and ensuring focused therapeutic action. The following table summarizes the in vitro potency and selectivity of this compound and other well-characterized PDE10A inhibitors against various phosphodiesterase (PDE) families. The data is presented as half-maximal inhibitory concentrations (IC50), with lower values indicating higher potency.

CompoundPDE10A IC50 (nM)Selectivity over other PDEsReference
This compound pIC50 = 8.8 (approximately 1.58 nM)High selectivity demonstrated in PET imaging studies. Quantitative selectivity data across all PDE families is not publicly available.[1]
TAK-063 0.30>15,000-fold selective over other PDE families.[2][3]
MP-10 0.18Highly selective with virtually no off-target binding observed in chemoproteomic profiling.[4][5]
TP-10 0.8Highly selective inhibitor.[6]
CPL500036 1Did not inhibit other PDE family members at a concentration of 100x its IC50.[5][7]

Experimental Protocols

The determination of inhibitor selectivity is paramount in drug discovery. The following are detailed methodologies for key experiments typically cited in the characterization of PDE10A inhibitors.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor or enzyme.

  • Objective: To measure the displacement of a radiolabeled ligand from PDE10A by the test compound (e.g., this compound).

  • Materials:

    • Purified recombinant human PDE10A enzyme.

    • A suitable radioligand with high affinity for PDE10A (e.g., [³H]-MP-10).

    • Test compounds (this compound and comparators).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Glass fiber filters.

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of the radioligand with the purified PDE10A enzyme in the assay buffer.

    • Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding to the enzyme.

    • Allow the reaction to reach equilibrium at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzymatic Activity Assay (Fluorescence Polarization)

This method measures the enzymatic activity of PDE10A and the inhibitory effect of test compounds.

  • Objective: To quantify the inhibition of PDE10A-mediated hydrolysis of cyclic nucleotides (cAMP or cGMP) by the test compound.

  • Materials:

    • Purified recombinant human PDE10A enzyme.

    • Fluorescently labeled substrate (e.g., FAM-cAMP).

    • Test compounds.

    • Assay buffer.

    • Binding agent that specifically binds to the product (e.g., 5'-AMP).

    • Microplate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Dispense the test compound at various concentrations into a microplate.

    • Add the PDE10A enzyme and the fluorescently labeled substrate to initiate the enzymatic reaction.

    • Incubate the plate at a controlled temperature for a specific duration to allow for substrate hydrolysis.

    • Stop the reaction and add the binding agent. The binding agent binds to the fluorescently labeled product (e.g., FAM-5'-AMP), resulting in a change in fluorescence polarization.

    • Measure the fluorescence polarization using a microplate reader.

  • Data Analysis:

    • The degree of inhibition is proportional to the change in fluorescence polarization.

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Mandatory Visualization

PDE10A Signaling Pathway

The following diagram illustrates the central role of PDE10A in the signaling cascade within medium spiny neurons of the striatum. PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7] Inhibition of PDE10A leads to an accumulation of these second messengers, thereby modulating downstream signaling pathways that are crucial for neuronal function.

PDE10A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pde10a PDE10A Regulation cluster_downstream Downstream Effects ATP ATP AC Adenylyl Cyclase (AC) ATP->AC Stimulation GTP GTP GC Guanylyl Cyclase (GC) GTP->GC Stimulation cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A (PKA) cAMP->PKA Activation cGMP->PDE10A PKG Protein Kinase G (PKG) cGMP->PKG Activation AMP 5'-AMP PDE10A->AMP GMP 5'-GMP PDE10A->GMP JNJ_42259152 This compound JNJ_42259152->PDE10A Inhibition CREB CREB Phosphorylation PKA->CREB Neuronal Neuronal Excitability PKG->Neuronal Gene Gene Expression CREB->Gene Gene->Neuronal

Caption: PDE10A signaling cascade in medium spiny neurons.

Experimental Workflow for Selectivity Assessment

The logical flow for assessing the selectivity of a PDE10A inhibitor like this compound is depicted below. This workflow outlines the key stages from initial screening to comprehensive selectivity profiling.

Selectivity_Workflow start Start: Identify Candidate Inhibitor (e.g., this compound) primary_screen Primary Screening: Enzymatic Activity Assay against PDE10A start->primary_screen determine_ic50 Determine IC50 for PDE10A primary_screen->determine_ic50 selectivity_screen Selectivity Screening: Assay against a panel of other PDE families (PDE1-9, 11) determine_ic50->selectivity_screen determine_selectivity Determine IC50 values for other PDEs and calculate selectivity ratios selectivity_screen->determine_selectivity is_selective Is the inhibitor selective for PDE10A? determine_selectivity->is_selective proceed Proceed to further in vitro and in vivo studies is_selective->proceed Yes stop Stop or redesign the molecule is_selective->stop No

References

A Comparative Guide to the Kinetic Modeling Parameters of JNJ-42259152 and Alternative PDE10A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinetic modeling parameters for the phosphodiesterase 10A (PDE10A) inhibitor JNJ-42259152 and its alternatives. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available experimental data.

Comparison of In Vitro Potency and Affinity

The following table summarizes the key in vitro potency and binding affinity parameters for this compound and other selected PDE10A inhibitors. While direct comparisons of on-rate (k_on), off-rate (k_off), and residence time are limited by the availability of public data, the half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (K_D) provide valuable insights into the compounds' interaction with the PDE10A enzyme.

CompoundTargetParameterValueSpeciesNotes
This compound PDE10ApIC508.82Human[1]
PDE10AK_D6.62 ± 0.7 nMRatBaseline conditions.[2]
PDE10AK_D3.17 ± 0.91 nMRatIn the presence of 10 µM cAMP.[2]
TAK-063 PDE10A2IC500.30 nMHuman[3][4]
PDE10AK_d7.2 ± 1.2 nMRatCaudate putamen.[3][4]
PDE10AK_d2.6 ± 0.5 nMRatNucleus accumbens shell.[3][4]
MP-10 (PF-2545920) PDE10AIC500.37 nM-[5]
EM-221 PDE10A1IC508.9 pMHuman[6]
PDE10A2IC5012 pMHuman[6]

Note on Reproducibility: The reproducibility of kinetic parameters is highly dependent on the specific experimental conditions.[7] For the PET tracer [18F]this compound, test-retest variability for quantifying PDE10A activity in the human brain has been reported to be between 5% and 19% for the total distribution volume (V_T) and 5% to 12% for the binding potential (BP_ND) using a simplified reference tissue model.[2]

Experimental Methodologies

The determination of kinetic and affinity parameters for PDE10A inhibitors typically involves a variety of in vitro assays. Below are outlines of common experimental protocols.

PDE10A Enzyme Activity Assay (Inhibition Potency - IC50)

A common method to determine the half-maximal inhibitory concentration (IC50) is through a fluorescence polarization (FP) assay.

  • Principle: This assay is based on the change in polarization of fluorescently labeled cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) upon hydrolysis by PDE10A. When the fluorescent substrate is hydrolyzed, it no longer binds to a specific binding agent, leading to a decrease in fluorescence polarization.

  • Procedure:

    • A fluorescently labeled substrate (e.g., FAM-cAMP) is incubated with the PDE10A enzyme in the presence of varying concentrations of the inhibitor.

    • The reaction is allowed to proceed for a defined period.

    • A binding agent is added to stop the reaction and bind the unhydrolyzed substrate.

    • Fluorescence polarization is measured using a microplate reader.

    • The percentage of inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

In Vitro Binding Affinity Assay (Equilibrium Dissociation Constant - K_D)

Radioligand binding assays are frequently used to determine the equilibrium dissociation constant (K_D).

  • Principle: This method measures the direct binding of a radiolabeled ligand to the target protein. The K_D is determined by saturation binding experiments where increasing concentrations of the radioligand are incubated with a fixed amount of the target protein until equilibrium is reached.

  • Procedure for [18F]this compound:

    • An in vitro striatum homogenate binding assay was developed to determine the K_D and maximum number of binding sites (B_max) of [18F]this compound.[2]

    • Rat striatum tissue was homogenized.

    • The homogenate was incubated with increasing concentrations of [18F]this compound.

    • To assess the influence of cyclic nucleotides, experiments were repeated with the addition of exogenous cAMP at varying concentrations.[2]

    • Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled PDE10A inhibitor.

    • Bound and free radioligand were separated, and the amount of bound radioactivity was quantified.

    • Saturation binding data were analyzed using non-linear regression to determine K_D and B_max.

Signaling Pathways and Experimental Workflows

PDE10A Signaling Pathway

PDE10A is a dual-substrate phosphodiesterase that hydrolyzes both cAMP and cGMP, thereby playing a crucial role in regulating intracellular signaling cascades, particularly in medium spiny neurons of the striatum. Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).

PDE10A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCRs AC Adenylyl Cyclase GPCR->AC Activates/ Inhibits cAMP cAMP AC->cAMP Synthesizes GC Guanylyl Cyclase cGMP cGMP GC->cGMP Synthesizes ATP ATP GTP GTP PDE10A PDE10A cAMP->PDE10A Hydrolyzes PKA PKA cAMP->PKA Activates cGMP->PDE10A Hydrolyzes PKG PKG cGMP->PKG Activates AMP AMP PDE10A->AMP GMP GMP PDE10A->GMP Downstream_Effectors Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream_Effectors Phosphorylates PKG->Downstream_Effectors Phosphorylates JNJ42259152 This compound & Alternatives JNJ42259152->PDE10A Inhibits

Caption: PDE10A signaling pathway and the mechanism of inhibition.
General Experimental Workflow for Kinetic Parameter Determination

The following diagram illustrates a generalized workflow for determining the kinetic parameters of a PDE10A inhibitor.

Kinetic_Parameter_Workflow cluster_planning Experimental Design cluster_execution Assay Execution cluster_analysis Data Analysis Select_Assay Select Assay (e.g., FP, Radioligand Binding) Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Select_Assay->Prepare_Reagents Incubation Incubation at Controlled Temperature Prepare_Reagents->Incubation Data_Acquisition Data Acquisition (e.g., Plate Reader, Scintillation Counter) Incubation->Data_Acquisition Curve_Fitting Non-linear Regression Curve Fitting Data_Acquisition->Curve_Fitting Parameter_Calculation Calculate Kinetic Parameters (IC50, KD, kon, koff) Curve_Fitting->Parameter_Calculation

Caption: Workflow for determining PDE10A inhibitor kinetic parameters.

References

Evaluating JNJ-42259152 Target Engagement: A Comparative Guide to Ex Vivo Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of ex vivo assays to evaluate the target engagement of JNJ-42259152, a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A). This document outlines key experimental methodologies, presents quantitative data for comparative analysis, and includes detailed signaling pathway and workflow diagrams to facilitate a deeper understanding of the assessment of this crucial drug-target interaction.

This compound has been identified as a specific ligand for PDE10A, an enzyme predominantly expressed in the medium spiny neurons of the striatum and implicated in various neuropsychiatric disorders.[1][2][3] As a positron emission tomography (PET) tracer, its primary utility lies in the non-invasive in vivo imaging of PDE10A.[2][3][4] However, ex vivo assays remain critical for initial compound screening, dose-response studies, and mechanistic investigations in preclinical models. This guide will explore direct and indirect methods for quantifying the engagement of this compound with its target, PDE10A, in ex vivo tissue samples.

Comparative Analysis of Ex Vivo Target Engagement Assays

The selection of an appropriate ex vivo assay depends on various factors, including the specific research question, available resources, and the desired endpoint. The following table summarizes the key characteristics of commonly employed methods for assessing PDE10A target engagement.

Assay TypePrincipleCommon ReadoutKey ParametersAdvantagesLimitations
Radioligand Binding Competitive binding of a non-labeled inhibitor (e.g., this compound) and a radiolabeled ligand to the target protein (PDE10A) in tissue homogenates.RadioactivityIC50, KiDirect measurement of target occupancy. High sensitivity and specificity.Requires handling of radioactive materials. Provides information on binding but not functional activity.
Enzymatic Activity Assay Measures the ability of an inhibitor to block the enzymatic activity of PDE10A, which hydrolyzes cyclic nucleotides (cAMP and cGMP).Fluorescence, Luminescence, or Colorimetric signalIC50Directly assesses the functional consequence of target binding. High-throughput adaptable.Indirect measure of target engagement. Can be influenced by substrate concentration and other assay conditions.
Downstream Biomarker Analysis (pCREB Western Blot) Measures the phosphorylation of CREB (pCREB), a downstream effector of cAMP signaling, which is expected to increase upon PDE10A inhibition.Chemiluminescence or FluorescenceEC50Provides evidence of target engagement leading to a cellular response. Reflects the biological consequence of inhibition.Indirect and can be influenced by other signaling pathways affecting CREB phosphorylation. Less quantitative than direct binding or activity assays.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.Western Blot or other protein detection methodsThermal shift (ΔTm) or EC50Label-free method that can be performed in a cellular or tissue context. Confirms direct physical interaction.May not be suitable for all targets. Requires optimization of heating conditions.

Experimental Protocols

Ex Vivo PDE10A Radioligand Binding Assay

This protocol is adapted from studies evaluating PDE10A occupancy.[1]

Objective: To determine the in vivo occupancy of PDE10A by this compound after systemic administration in a preclinical model.

Materials:

  • Brain tissue (striatum) from animals treated with this compound or vehicle.

  • Radiolabeled PDE10A ligand (e.g., [³H]-BMS-843496).[1]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

  • Wash buffer (ice-cold binding buffer).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Homogenizer.

  • Scintillation counter.

Procedure:

  • Following in vivo dosing with this compound, animals are euthanized, and the striatum is rapidly dissected and frozen.

  • On the day of the assay, tissue is homogenized in ice-cold binding buffer.

  • Tissue homogenates are incubated with a saturating concentration of the radiolabeled PDE10A ligand in the presence or absence of a high concentration of a non-radiolabeled PDE10A inhibitor to determine non-specific binding.

  • The reaction is incubated to allow for binding equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • The filters are placed in scintillation vials with scintillation cocktail, and radioactivity is quantified using a scintillation counter.

  • The percentage of PDE10A occupancy for the this compound-treated groups is calculated by comparing the specific binding in their tissues to that of the vehicle-treated group.

Ex Vivo PDE10A Enzymatic Activity Assay

This protocol is based on commercially available PDE10A assay kits.[5]

Objective: To measure the inhibition of PDE10A enzymatic activity in tissue lysates from animals treated with this compound.

Materials:

  • Brain tissue (striatum) from treated and vehicle control animals.

  • Lysis buffer.

  • PDE10A assay kit (containing fluorescently labeled cAMP or cGMP substrate, binding agent, and assay buffer).[5]

  • Microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Striatal tissue is homogenized in lysis buffer and centrifuged to obtain a clear lysate.

  • The protein concentration of the lysate is determined.

  • In a microplate, the lysate is incubated with the fluorescently labeled substrate.

  • The reaction is allowed to proceed for a defined period, during which PDE10A in the lysate will hydrolyze the substrate.

  • A binding agent is added, which binds to the hydrolyzed, fluorescently labeled nucleotide monophosphate, causing a change in fluorescence polarization.

  • The fluorescence polarization is measured using a microplate reader.

  • The level of PDE10A activity is inversely proportional to the fluorescence polarization signal. The percentage of inhibition in the this compound-treated samples is calculated relative to the vehicle-treated samples.

Ex Vivo pCREB Western Blot Analysis

This protocol follows standard western blotting procedures.

Objective: To assess the effect of this compound on the downstream signaling of PDE10A by measuring the levels of phosphorylated CREB.

Materials:

  • Striatal tissue from treated and vehicle control animals.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-pCREB (Ser133) and anti-total CREB or a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Striatal tissue is homogenized in RIPA buffer, and the lysate is cleared by centrifugation.

  • Protein concentration is determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with the primary antibody against pCREB.

  • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

  • The signal is detected using an ECL substrate and an imaging system.

  • The membrane can be stripped and re-probed for total CREB or a loading control to normalize the pCREB signal.

  • The relative increase in pCREB levels in the this compound-treated samples is quantified and compared to the vehicle controls.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PDE10A signaling pathway and a general experimental workflow for assessing target engagement.

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Medium Spiny Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP  + ATP ATP ATP->AC  + PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA  + AMP AMP PDE10A->AMP CREB CREB PKA->CREB  + pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression JNJ This compound JNJ->PDE10A Inhibition

Caption: PDE10A signaling pathway in medium spiny neurons.

ExVivo_Target_Engagement_Workflow cluster_invivo In Vivo Treatment cluster_exvivo Ex Vivo Analysis cluster_assays Animal_Dosing Animal Dosing (this compound or Vehicle) Tissue_Harvest Tissue Harvest (e.g., Striatum) Animal_Dosing->Tissue_Harvest Sample_Prep Sample Preparation (Homogenization/Lysis) Tissue_Harvest->Sample_Prep Assay Target Engagement Assay Sample_Prep->Assay Data_Analysis Data Analysis Assay->Data_Analysis Radioligand Radioligand Binding Assay->Radioligand Enzymatic Enzymatic Activity Assay->Enzymatic Western Western Blot (pCREB) Assay->Western Results Results (Occupancy, IC50, pCREB levels) Data_Analysis->Results

Caption: General workflow for ex vivo target engagement studies.

Conclusion

The evaluation of target engagement is a cornerstone of modern drug discovery. For this compound, a specific PDE10A inhibitor, a variety of robust ex vivo assays are available to quantify its interaction with its target. Radioligand binding assays offer a direct measure of occupancy, enzymatic assays provide functional confirmation of inhibition, and downstream biomarker analysis validates the biological consequence of target engagement. The choice of assay will be dictated by the specific experimental goals, with each method providing valuable and complementary information. This guide provides the foundational knowledge for researchers to design and execute meaningful ex vivo target engagement studies for this compound and other PDE10A inhibitors.

References

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